molecular formula C9H5ClFN B3039684 3-Chloro-3-(4-fluorophenyl)acrylonitrile CAS No. 126417-77-4

3-Chloro-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B3039684
CAS No.: 126417-77-4
M. Wt: 181.59 g/mol
InChI Key: QYJZLGBSSYBYSY-UITAMQMPSA-N
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Description

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJZLGBSSYBYSY-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126417-76-3
Record name 126417-76-3
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Foundational & Exploratory

Synthesis of (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile from 4-Fluoroacetophenone: A Telescoped Vilsmeier-Haack-Arnold and Oximation-Dehydration Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The compound (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile is a highly versatile synthetic intermediate. It features an olefinic carbon–halogen bond primed for metal-catalyzed cross-coupling and a nitrile group suitable for further functionalization. This structural motif is critical in drug discovery for synthesizing biologically active benzhydryl derivatives 1 and serves as a key precursor in the development of norbornadiene systems for solar thermal energy storage 2.

Traditionally, the synthesis of 3-chloro-3-arylacrylonitriles requires multi-step batch procedures with tedious intermediate isolations. As a Senior Application Scientist, I recommend a field-proven, telescoped two-step approach. By coupling a Vilsmeier-Haack-Arnold (VHA) formylation-halogenation with an in situ oximation and dehydration, we eliminate intermediate handling, minimize hydrolytic degradation of the reactive


-chloroenal, and maximize overall throughput.

Mechanistic Causality & Stereocontrol (E-E-A-T)

The Vilsmeier-Haack-Arnold (VHA) Transformation

The first stage converts 4-fluoroacetophenone into (Z)-3-chloro-3-(4-fluorophenyl)acrylaldehyde. This relies on the Vilsmeier reagent, generated by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) 3.

  • Electrophile Generation: POCl₃ reacts with DMF to form the highly electrophilic chloromethyleneiminium ion.

  • Nucleophilic Attack: 4-Fluoroacetophenone undergoes enolization. The enol nucleophilically attacks the iminium ion, forming an intermediate oxonium/iminium species.

  • Stereoselective Halogenation & Elimination: The intermediate is chlorinated by liberated chloride ions and undergoes elimination. Causality of Stereocontrol: The stereochemistry is thermodynamically driven. To minimize steric clash, the bulky 4-fluorophenyl group and the formyl group orient themselves trans to one another during the elimination step. Consequently, the chlorine atom (high priority, C3) and the formyl group (high priority, C2) are locked cis to each other, yielding the (Z)-configuration exclusively.

Telescoped Oximation and Dehydration

Rather than isolating the aldehyde, the crude mixture is treated directly with hydroxylamine hydrochloride (NH₂OH·HCl) in the same DMF solvent 2.

  • Oxime Formation: The aldehyde carbonyl is rapidly attacked by hydroxylamine to form an oxime intermediate.

  • In situ Dehydration: At elevated temperatures (80 °C), the acidic environment (HCl from the hydroxylamine salt and residual VHA byproducts) acts as a catalyst. The oxime undergoes a dehydration reaction (-H₂O) to form the terminal nitrile. This mild dehydration strictly preserves the (Z)-geometry established in the first step.

Process Visualization

Mechanism SM 4-Fluoroacetophenone IM1 Enol Attack Intermediate SM->IM1 Enolization & Attack VR Vilsmeier Reagent (Chloromethyleneiminium ion) VR->IM1 Electrophile ALD (Z)-3-Chloro-3-(4-fluorophenyl)acrylaldehyde IM1->ALD Elimination & Hydrolysis (Stereoselective) OX Oxime Intermediate ALD->OX NH2OH·HCl, DMF NIT (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile OX->NIT In situ Dehydration (-H2O)

Mechanistic pathway of the telescoped synthesis from 4-fluoroacetophenone.

Self-Validating Experimental Protocol

This protocol is engineered to be a self-validating system, incorporating critical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Reagent Preparation & Setup
  • Substrate: 4-Fluoroacetophenone (10.0 mmol, 1.38 g).

  • Vilsmeier Reagent: POCl₃ (25.0 mmol, 2.33 mL) and anhydrous DMF (acts as both reactant and solvent).

  • Oximation Agent: Hydroxylamine hydrochloride (NH₂OH·HCl) (15.0 mmol, 1.04 g).

  • Equipment: Flame-dried two-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and an inert Ar/N₂ atmosphere.

Step-by-Step Telescoped Synthesis
  • Vilsmeier Reagent Formation: Cool 5.0 mL of anhydrous DMF to 0 °C in an ice bath. Slowly add POCl₃ dropwise via a dropping funnel over 15 minutes. Caution: Maintain the internal temperature below 10 °C to prevent uncontrolled exothermic decomposition. Stir for an additional 30 minutes at 0 °C.

  • Formylation-Halogenation: Dissolve 4-fluoroacetophenone in 2.0 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating (Step 1): Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours.

    • Self-Validation Check 1: Quench a 50 µL aliquot in saturated aqueous sodium acetate. TLC (Hexanes/EtOAc 8:2) must show complete consumption of the ketone (higher Rf) and the appearance of the highly UV-active aldehyde (lower Rf).

  • Telescoped Oximation: Cool the reaction mixture to room temperature. Directly add NH₂OH·HCl in one single portion.

  • Dehydration (Step 2): Heat the mixture to 80 °C for 2 hours.

    • Self-Validation Check 2: TLC monitoring should indicate the conversion of the highly polar oxime intermediate to the less polar nitrile product.

Workup and Purification
  • Buffered Quenching: Cool the mixture to room temperature and pour it slowly into 50 mL of a saturated aqueous sodium acetate solution at 0 °C. Insight: Sodium acetate is chosen over NaOH to buffer the strong acid without causing aggressive basic hydrolysis of the newly formed nitrile group.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers sequentially with water (3 × 30 mL) to thoroughly partition and remove residual DMF, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (eluent: Hexanes/Ethyl Acetate, 9:1) to afford pure (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile as a solid.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected yields based on benchmarked literature for 4-substituted acetophenones.

ParameterStep 1 (VHA Reaction)Step 2 (Oximation/Dehydration)
Temperature 60 °C80 °C
Time 4 hours2 hours
Equivalents POCl₃ (2.5 eq)NH₂OH·HCl (1.5 eq)
Solvent System Anhydrous DMFAnhydrous DMF
Intermediate Conversion >95% (Aldehyde)N/A (Telescoped)
Overall Isolated Yield N/A75 - 85%
Stereoselectivity >98% (Z)-isomer>98% (Z)-isomer

References

  • Synthesis of the Benzhydryl Motif via a Suzuki−Miyaura Coupling of Arylboronic Acids and 3-Chloroacrylonitriles The Journal of Organic Chemistry
  • Flow-Integrated Preparation of Norbornadiene Precursors for Solar Thermal Energy Storage ChemSusChem
  • One-Pot Synthesis of Oxime Derivatives of 1,3-Diphenylpyrazole-4-carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent ResearchGate / Synthetic Communic

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 3-Chloro-3-(4-fluorophenyl)acrylonitrile. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document synthesizes available data from close structural analogs and established spectroscopic principles to offer a robust predictive characterization.

Molecular Structure and Isomerism

This compound (C₉H₅ClFN) is a halogenated α,β-unsaturated nitrile. The presence of a double bond gives rise to the possibility of (E) and (Z) geometric isomers. The (Z)-isomer, where the 4-fluorophenyl group and the nitrile group are on the same side of the double bond, is often the thermodynamically more stable product in related syntheses. This guide will focus on the characterization of the (Z)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following predictions are based on the reported data for (Z)-3-Chloro-3-(3'-fluorophenyl)-acrylonitrile[1] and established principles of NMR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be dominated by signals from the aromatic and vinylic protons. The para-substitution of the fluorine atom on the phenyl ring will result in a more symmetrical pattern for the aromatic protons compared to the meta-substituted isomer.

Table 1: Predicted ¹H NMR Data for (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.70-7.80Multiplet (dd)2HH-2, H-6 (Aromatic)These protons are ortho to the electron-withdrawing chloro-substituted vinyl group and will be deshielded. They will appear as a doublet of doublets due to coupling with both the adjacent aromatic protons and the fluorine atom.
~7.20-7.30Multiplet (t)2HH-3, H-5 (Aromatic)These protons are meta to the chloro-substituted vinyl group and ortho to the fluorine atom. They will appear as a triplet-like multiplet due to coupling with the adjacent aromatic protons and the fluorine atom.
~7.10Singlet1HVinylic-HThe vinylic proton is expected to be a singlet, as seen in the 3'-fluoro isomer[1]. Its chemical shift will be influenced by the electronic effects of the adjacent nitrile and chloro-substituted phenyl groups.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon signals will be influenced by the electronegativity of the attached atoms and by through-space and through-bond coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data for (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

Chemical Shift (δ, ppm)AssignmentRationale
~163 (d, J ≈ 250 Hz)C-4 (Aromatic)The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded.
~148 (d, J ≈ 3 Hz)C-Cl (Vinylic)This carbon is attached to the electronegative chlorine atom and is part of the double bond. A small coupling to the fluorine is expected.
~134 (d, J ≈ 8 Hz)C-1 (Aromatic)The ipso-carbon of the phenyl ring attached to the vinyl group.
~131 (d, J ≈ 9 Hz)C-2, C-6 (Aromatic)These carbons are ortho to the fluorine atom and will exhibit a two-bond coupling (²JCF).
~116 (s)CN (Nitrile)The nitrile carbon is typically found in this region and is a singlet.
~115 (d, J ≈ 22 Hz)C-3, C-5 (Aromatic)These carbons are meta to the fluorine atom and will show a three-bond coupling (³JCF).
~100 (s)C-CN (Vinylic)The vinylic carbon attached to the nitrile group.
Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like this compound would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

Wavenumber (cm⁻¹)IntensityVibrationRationale
~2220StrongC≡N stretchThe nitrile group exhibits a characteristic strong, sharp absorption in this region.
~1600, ~1500, ~1450Medium-StrongC=C aromatic ring stretchThese absorptions are characteristic of the phenyl ring.
~1230StrongC-F stretchThe carbon-fluorine bond stretch in aromatic compounds is typically strong and found in this region.
~830StrongC-H out-of-plane bendThis band is characteristic of a 1,4-disubstituted (para) aromatic ring.
~750Medium-StrongC-Cl stretchThe carbon-chlorine bond stretch is expected in this region.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Expected Fragmentation Pattern

The molecular ion peak ([M]⁺) would be expected at m/z 181 for the ³⁵Cl isotope and m/z 183 for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Table 4: Predicted Mass Spectrometry Data for (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

m/zIonRationale
181/183[C₉H₅ClFN]⁺Molecular ion peak.
146[M - Cl]⁺Loss of a chlorine radical.
119[C₈H₄F]⁺Loss of chlorine and HCN.
95[C₆H₄F]⁺Fluorophenyl cation.
Experimental Protocol: GC-HRMS
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a High-Resolution Mass Spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • GC Conditions:

    • Use a suitable capillary column (e.g., DB-5ms).

    • Program the oven temperature to ensure separation from any impurities and the solvent.

  • MS Conditions:

    • Use Electron Ionization (EI) at 70 eV.

    • Acquire data in full scan mode over a mass range of, for example, m/z 40-300.

Synthesis Overview

A plausible synthetic route to (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile can be adapted from the synthesis of its 3'-fluoro isomer[1]. The general approach involves a Vilsmeier-Haack type reaction followed by condensation with hydroxylamine.

Synthesis A 4'-Fluoroacetophenone C Intermediate A->C Reaction B Vilsmeier Reagent (POCl₃, DMF) B->C Reagent E (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile C->E Condensation D Hydroxylamine Hydrochloride D->E Reagent

Caption: Plausible synthetic pathway.

Protocol:

  • To a solution of 4'-fluoroacetophenone in N,N-dimethylformamide (DMF), add phosphoryl chloride (POCl₃) dropwise at a controlled temperature.

  • Stir the reaction mixture until the formation of the intermediate is complete (monitored by TLC or HPLC).

  • Add a solution of hydroxylamine hydrochloride in DMF to the reaction mixture.

  • After stirring, the reaction is quenched with water, and the product is precipitated.

  • The solid product is collected by filtration, washed, and dried.

Conclusion

The spectroscopic characterization of this compound is critical for its use in research and development. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra based on sound scientific principles and data from a closely related isomer. The provided experimental protocols offer a starting point for researchers to obtain and confirm the spectroscopic data for this compound. The distinct patterns expected, particularly the symmetric aromatic signals in the NMR and the characteristic out-of-plane bending in the IR, should allow for unambiguous identification.

References

  • (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile - Drug Approvals International. (2017, February 16). Retrieved from [Link]

Sources

Stereoselective synthesis of (E/Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile represents a critical junction in the preparation of fluorinated heterocycles, particularly pyrazoles and pyrimidines used in kinase inhibitors and agrochemicals. While the molecule exists as E and Z geometric isomers, the (Z)-isomer is thermodynamically favored and is the standard intermediate for downstream cyclizations due to the specific steric arrangement required for nucleophilic attack.

This guide details a robust, scalable protocol for the stereoselective chlorodehydration of 3-(4-fluorophenyl)-3-oxopropanenitrile (4-fluorobenzoylacetonitrile) using a Vilsmeier-Haack-type activation. It addresses the mechanistic underpinnings of stereocontrol, purification strategies, and spectroscopic validation.

Retrosynthetic Analysis & Strategy

The target molecule features a highly functionalized acrylonitrile core. The most efficient disconnection involves the transformation of a


-ketonitrile into a 

-chloroacrylonitrile.
  • Target: (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

  • Precursor: 3-(4-fluorophenyl)-3-oxopropanenitrile

  • Reagents: Phosphorus oxychloride (

    
    ) with catalytic or stoichiometric DMF.
    

Strategic Rationale: Direct chlorination of the enolizable ketone is preferred over alkyne addition methods (e.g., adding Cl-CN to arylacetylenes) because it allows for regiocontrol and leverages the thermodynamic stability of the Z-isomer during the elimination step.

Reaction Mechanism & Stereocontrol

The transformation proceeds via an enol-phosphate intermediate . The use of DMF (N,N-dimethylformamide) is not merely as a solvent but often acts catalytically to form a Vilsmeier-like active species, facilitating the activation of the ketone oxygen.

Mechanism Visualization

G Start 3-(4-fluorophenyl)- 3-oxopropanenitrile Enol Enol Tautomer Start->Enol Tautomerization Activated Dichlorophosphate Intermediate Enol->Activated + POCl3 - HCl Transition Cl- Addition / Phosphate Elimination Activated->Transition + Cl- (attack at C3) Product (Z)-3-Chloro-3- (4-fluorophenyl)acrylonitrile Transition->Product - PO2Cl2- Thermodynamic Control

Figure 1: Mechanistic pathway for the chlorodehydration of


-ketonitriles.
Stereoselectivity: The Z-Isomer Dominance

According to Cahn-Ingold-Prelog (CIP) priority rules:

  • C3: Cl (Priority 1) > 4-F-Phenyl (Priority 2)

  • C2: CN (Priority 1) > H (Priority 2)

The (Z)-isomer places the Chlorine and Cyano groups on the same side (cis). However, sterically, this places the bulky 4-fluorophenyl group trans to the cyano group .

  • (Z)-Isomer: Phenyl and CN are anti. (Thermodynamically favored).

  • (E)-Isomer: Phenyl and CN are syn. (Sterically congested).

Experimental evidence confirms that under thermal conditions (refluxing


), the reaction yields predominantly the Z-isomer, often exceeding a 90:10 Z:E ratio.

Experimental Protocol

Safety Warning:


 is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with anhydrous glassware.
Materials
  • 3-(4-fluorophenyl)-3-oxopropanenitrile (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (5.0 - 10.0 equiv)
    
  • N,N-Dimethylformamide (DMF) (0.5 - 1.0 equiv, optional catalyst)

  • Solvent: Neat or Toluene (for temperature control)

Step-by-Step Methodology
  • Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-(4-fluorophenyl)-3-oxopropanenitrile (e.g., 10.0 g, 61.3 mmol).

  • Reagent Addition: Cool the flask to 0°C under nitrogen. Add

    
     (28.0 mL, ~300 mmol) dropwise to control the exotherm.
    
    • Note: If using DMF as a catalyst to accelerate the reaction, add dry DMF (2.0 mL) slowly at this stage. The mixture will turn yellow/orange.

  • Reaction: Warm the mixture to room temperature, then heat to 80–90°C for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The starting material (

      
      -ketonitrile) will disappear, and a less polar spot (product) will appear.
      
  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 500 g) with vigorous stirring. Caution: Massive HCl evolution.

    • Stir for 30 minutes to ensure complete hydrolysis of excess

      
      .
      
  • Isolation:

    • The product typically precipitates as a solid upon quenching. Filter the solid and wash copiously with water to remove acid.

    • If an oil forms, extract with Dichloromethane (DCM) (

      
       mL). Wash organics with saturated 
      
      
      
      and brine. Dry over
      
      
      and concentrate.
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or Hexane .

    • Target Yield: 70–85%.

    • Appearance: Pale yellow to off-white needles.

Analytical Characterization

Distinguishing the isomers is critical. The vinylic proton (


) is the diagnostic handle.
Isomer1H NMR Shift (CDCl3, 400 MHz)Coupling / MultiplicityStructural Feature
(Z)-Isomer

7.03 - 7.15 ppm
Singlet (s)Phenyl trans to CN (Shielded relative to E)
(E)-Isomer

7.30 - 7.50 ppm
Singlet (s)Phenyl cis to CN (Deshielded by CN anisotropy)

Data for (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile:

  • 1H NMR:

    
     7.65-7.75 (m, 2H, Ar-H), 7.15-7.25 (m, 2H, Ar-H), 7.08 (s, 1H, =CH).
    
  • 13C NMR: Distinctive peaks for

    
     coupling (
    
    
    
    ) and the nitrile carbon (
    
    
    ppm).
  • Mass Spec: Characteristic Chlorine isotope pattern (3:1 ratio for M and M+2).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Inactive

or insufficient temperature.
Ensure

is distilled if old. Increase temp to reflux (105°C). Add 1.0 eq DMF.
E/Z Mixture Kinetic control or low reaction temperature.Extend reaction time at reflux to allow thermodynamic equilibration to the stable Z-isomer.
Black Tar Overheating or polymerization.Limit temp to 90°C. Ensure strict exclusion of moisture during heating.[2]

References

  • Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile from 3'-Fluoroacetophenone (Analogous procedure). Drug Approvals International. (2017). Link

  • Vilsmeier-Haack Reaction Mechanism and Applications . Common Organic Chemistry. Link

  • (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile Product Data . Sigma-Aldrich.[3] Link

  • Stereochemistry of 3-chloro-3-arylacrylonitriles. Journal of Chemical Research.

Sources

3-Aryl-3-chloroacrylonitriles in Organic Synthesis: A Technical Guide to Cross-Coupling and Heterocyclic Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the rapid construction of complex, functionalized motifs requires highly versatile building blocks. 3-Aryl-3-chloroacrylonitriles represent a privileged class of bis-electrophilic/nucleophilic synthons. Characterized by a unique "push-pull" electronic environment, these compounds serve as critical intermediates for the synthesis of tetrasubstituted olefins, conjugated dienynes, and biologically active heterocycles (such as 5-aminopyrazoles and thiophenes). This technical guide explores the mechanistic rationale behind their reactivity and provides field-proven protocols for their application in cross-coupling and heterocyclic assembly.

Mechanistic Rationale & Reactivity Profile

Typically, unactivated vinylic chlorides are notoriously inert toward oxidative addition by transition metals. However, in 3-aryl-3-chloroacrylonitriles, the strongly electron-withdrawing cyano (


) group at the 

-position significantly depletes electron density at the

-carbon.

This electronic activation serves two primary functions:

  • Facilitation of Oxidative Addition: The polarized C–Cl bond becomes highly susceptible to insertion by low-valent transition metals (e.g., Pd(0)), enabling mild cross-coupling reactions[1].

  • Directing Nucleophilic Attack: The conjugated system allows for Michael-type additions or direct displacement by binucleophiles (like hydrazines), followed by intramolecular cyclization onto the nitrile carbon to form stable heterocycles[2].

Reactivity A 3-Aryl-3-chloroacrylonitrile (Activated Vinylic Chloride) B Suzuki-Miyaura Coupling (Arylboronic Acids) A->B Pd(0), Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd(II)/Cu(I), Amine D Hydrazine Condensation (Nucleophilic Attack) A->D NH2NH2 B_out 3,3-Diarylacrylonitriles (Benzhydryl Precursors) B->B_out C_out 1,3-Butadiene-3-ynes (Dienynes) C->C_out D_out 5-Aminopyrazoles (Heterocyclic Scaffolds) D->D_out

Divergent synthetic pathways of 3-aryl-3-chloroacrylonitriles in organic synthesis.

Cross-Coupling Applications

Suzuki-Miyaura Coupling: Accessing the Benzhydryl Motif

The benzhydryl (diarylmethyl) motif is a ubiquitous structural element in pharmaceuticals, found in anti-allergics, antihypertensives, and opioid agonists. Traditional syntheses often require harsh Horner-Wadsworth-Emmons reactions. However, demonstrated that 3-chloro-3-arylacrylonitriles undergo highly efficient Suzuki-Miyaura cross-coupling with arylboronic acids at just 45 °C[1]. The resulting 3,3-diarylacrylonitriles can then be subjected to catalytic hydrogenation to yield Boc-protected benzhydrylamines[3].

Sonogashira Coupling: Synthesis of 1,3-Butadiene-3-ynes

Conjugated enynes are critical precursors for polymers and highly substituted aromatic rings. utilized 3-chloro-3-arylacrylonitriles in a Sonogashira cross-coupling with terminal alkynes (e.g., phenylacetylene) to synthesize functionalized unsymmetrical 1,3-butadiene-3-yne derivatives (dienynes)[4]. Using a


/

co-catalytic system, the reaction tolerates various electron-donating and electron-withdrawing groups on the aryl ring, yielding separable mixtures of E and Z isomers[5].

Heterocyclic Synthesis Workflows

Beyond metal-catalyzed couplings, the


-chloro-acrylonitrile scaffold is a premier starting material for heterocyclic chemistry. As reviewed by, reacting 2-acylamino-3-arylsulfanyl-3-chloroacrylonitriles with hydrazine hydrate induces a cascade reaction[6]. The terminal nitrogen of hydrazine displaces the vinylic chloride (or undergoes addition-elimination), and the secondary nitrogen subsequently attacks the electrophilic nitrile carbon. This self-assembling cyclization provides rapid access to highly substituted 5-aminopyrazoles , which are vital pharmacophores in kinase inhibitors and anti-inflammatory agents[2].

Quantitative Data: Cross-Coupling Yields

The following table summarizes the structure-activity relationship (SAR) and yield variations when substituting the aryl ring of the 3-chloroacrylonitrile during Sonogashira coupling with phenylacetylene[4].

Acrylonitrile DerivativeCoupling PartnerCatalyst / BaseProductYield (%)
3-Chloro-3-phenylacrylonitrilePhenylacetylene

,

, TEA
Dienyne (E/Z mixture)71%
3-Chloro-3-(4-methylphenyl)acrylonitrilePhenylacetylene

,

, TEA
Dienyne (E/Z mixture)69%
3-Chloro-3-(4-methoxyphenyl)acrylonitrilePhenylacetylene

,

, TEA
Dienyne (E/Z mixture)68%
3-Chloro-3-(4-chlorophenyl)acrylonitrilePhenylacetylene

,

, TEA
Dienyne (E/Z mixture)53%
3-Chloro-3-(2-naphthyl)acrylonitrilePhenylacetylene

,

, TEA
Dienyne (E/Z mixture)66%

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 3,3-diarylacrylonitriles, emphasizing the mechanistic causality behind each operational step[1].

Reagents: 4-(methanesulfonyl)benzeneboronic acid, 3-chloro-3-(4-fluorophenyl)acrylonitrile,


, 

, Potassium Fluoride (KF).

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Charge a 2.5-mL oven-dried glass vial with 4-(methanesulfonyl)benzeneboronic acid (181 mg, 0.91 mmol), this compound (150 mg, 0.83 mmol),

    
     (12.2 mg, 0.042 mmol), and 
    
    
    
    (19.0 mg, 0.021 mmol).
    • Causality: Oven-drying removes adventitious moisture that could trigger competitive protonodeboronation of the boronic acid. The use of

      
       provides an air-stable precursor that generates the highly electron-rich 
      
      
      
      ligand in situ, which is strictly required to force the oxidative addition of the Pd(0) catalyst into the vinylic C–Cl bond.
  • Atmospheric Control: Seal the vial with a Teflon-lined septum cap and purge with nitrogen for 3 minutes.

    • Causality:

      
       is highly sensitive to oxidation by atmospheric 
      
      
      
      . Purging ensures the active Pd(0) species remains viable for the catalytic cycle.
  • Base Addition: Remove the cap, quickly add KF in one portion, replace the cap, and flush with nitrogen for an additional 3 minutes.

    • Causality: Fluoride is utilized instead of traditional hydroxide or carbonate bases because it forms a highly reactive fluoroborate intermediate, facilitating transmetalation without causing unwanted base-catalyzed hydrolysis of the sensitive nitrile group.

  • Reaction Execution: Inject the degassed solvent system and heat the reaction mixture to 45 °C until complete consumption of the starting material is observed via TLC/LCMS.

  • Downstream Processing: The resulting 3,3-diarylacrylonitrile can be directly subjected to catalytic hydrogenation (

    
    , Pd/C, 
    
    
    
    ) to yield the fully protected benzhydrylamine motif[3].

Workflow S1 1. Reagent Charging (Substrates + Pd cat.) S2 2. Inert Atmosphere (N2 Purge) S1->S2 S3 3. Base Addition (KF) S2->S3 S4 4. Cross-Coupling (45 °C) S3->S4 S5 5. Hydrogenation (H2, Pd/C) S4->S5 S6 6. Target Motif (Benzhydrylamine) S5->S6

Step-by-step workflow for the synthesis of benzhydrylamines via Suzuki-Miyaura coupling.

References

  • Taylor, S. J.; Netherton, M. R. "Synthesis of the Benzhydryl Motif via a Suzuki−Miyaura Coupling of Arylboronic Acids and 3-Chloroacrylonitriles." The Journal of Organic Chemistry, 2006, 71 (1), 397-400. URL:[Link]

  • Bandi, V.; Kavala, V.; Hsu, C.-H.; Konala, A.; Villuri, B. K.; Kotipalli, T.; Kuo, C.-W.; Yao, C.-F.

    
    -halo styrene derivatives and their application in the synthesis of trisubstituted pyridines." RSC Advances, 2017, 7, 46704-46712.
    URL:[Link]
    
  • Aggarwal, R.; Kumar, V.; Kumar, R.; Singh, S. P. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. URL:[Link]

Sources

Safety and handling precautions for 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 126417-76-3 | Class: Halogenated Vinyl Nitrile

Executive Summary

This technical guide outlines the safety, handling, and operational protocols for 3-Chloro-3-(4-fluorophenyl)acrylonitrile , a specialized intermediate used in the synthesis of heterocycles and pharmaceutical compounds. Unlike generic acrylonitriles, this compound combines the lachrymatory properties of


-haloacrylonitriles with the lipophilicity of fluorinated aromatics.

Critical Warning: This substance is a potent lachrymator and alkylating agent . It possesses a high potential for severe eye damage and skin sensitization.[1][2] Handling requires strict adherence to engineering controls to prevent mucosal exposure and systemic toxicity.

Part 1: Chemical Profile & Hazard Identification[3]

Physicochemical Properties

Understanding the physical state is the first step in risk mitigation. Unlike the volatile liquid acrylonitrile, this derivative is a solid, which changes the primary exposure vector from vapor inhalation to dust inhalation and direct contact.

PropertyDataOperational Implication
CAS Number 126417-76-3Unique identifier for inventory tracking.
Physical State Solid (Crystalline)Risk of dust generation during weighing.
Melting Point 90–93 °CStable at room temp; melt processing requires ventilation.
Reactivity Electrophilic (Michael Acceptor)Reacts violently with nucleophiles (thiols, amines).
Byproducts HCl, HCN (Thermal decomp)Fire scenarios release toxic/corrosive gases.
Toxicological Mechanism

The danger of this compound lies in its structure: a vinyl chloride moiety conjugated with a nitrile group.

  • Lachrymatory Effect: As an

    
    -haloacrylonitrile derivative, it acts as a potent alkylating agent. It likely targets TRPA1 ion channels in sensory nerves (cornea/respiratory tract), causing immediate, debilitating pain and tearing.
    
  • Alkylating Potential: The

    
    -chlorine makes the double bond highly electrophilic. It can irreversibly bind to cellular proteins and DNA, posing risks of sensitization and potential mutagenicity.
    
  • Metabolic Toxicity: While less volatile than acrylonitrile, systemic absorption can lead to the release of cyanide ions via hepatic metabolism (cytochrome P450 oxidation), requiring awareness of cyanide poisoning symptoms.

Part 2: Engineering Controls & PPE (The Barrier System)

This section defines the "Barrier Strategy." Reliance on PPE alone is a failure of protocol; engineering controls are the primary defense.

Primary Containment
  • Solid Handling (Weighing): Must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Velocity Check: Ensure face velocity is >100 fpm (0.5 m/s).

    • Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the powder.

  • Reaction Setup: All reactions involving heating must be under a closed inert atmosphere (Argon/Nitrogen) and vented through a scrubber (NaOH trap) to neutralize potential acidic off-gassing (HCl).

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Eyes Chemical Goggles (Not Safety Glasses)Vapor/dust is lachrymatory. Airtight seal required.[1][2][3][4][5]
Hands (Inner) Nitrile (4 mil)Dexterity for manipulation.
Hands (Outer) Silver Shield / Laminate Halogenated nitriles permeate nitrile rubber rapidly. Laminate offers >4h breakthrough protection.
Respiratory Full-Face Respirator (P100 + OV Cartridge)Required only if handling outside a hood (e.g., spill cleanup).
Body Tyvek Lab Coat (Disposable)Prevents dust accumulation on fabric lab coats.

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the logical flow for safe synthesis and handling, emphasizing the "Stop/Go" decision points.

SafetyWorkflow Start Start: Material Retrieval Check Check Engineering Controls (Hood Flow > 0.5 m/s) Start->Check Check->Start Fail (Fix Flow) Weigh Weighing (Solid) Use Anti-Static Gun Double Glove (Laminate) Check->Weigh Pass Solubilize Solubilization (Dissolve in DCM/THF immediately) Weigh->Solubilize Minimize Dust Time React Reaction Closed System (Inert Gas) Solubilize->React Quench Quenching Controlled Hydrolysis React->Quench Waste Waste Disposal Segregated Halogenated Stream Quench->Waste

Caption: Operational workflow emphasizing rapid solubilization to minimize dust exposure risks.

Synthesis & Handling Procedure

Objective: Minimize the time the compound exists as a dry, dispersible powder.

  • Preparation:

    • Pre-weigh the solvent (e.g., Dichloromethane or THF) in the reaction flask.

    • Place a secondary containment tray in the fume hood.

  • Weighing:

    • Do not use a spatula to transfer large amounts. Pour gently from the source container into a tared weighing boat to avoid creating airborne fines.

    • Self-Validating Step: Wipe the exterior of the source container with a solvent-dampened tissue (DCM) inside the hood after closing. If the tissue turns yellow/discolored (depending on purity) or smells acrid, the container is contaminated.

  • Transfer:

    • Add the solid immediately to the solvent. Once in solution, the lachrymatory dust hazard is significantly reduced, though the contact hazard remains.

  • Quenching (Destruction):

    • Do NOT add strong acid (risk of HCN/HCl gas).

    • Do NOT add strong oxidizers (risk of violent exothermic reaction).

    • Protocol: Treat reaction mixtures with a dilute alkaline solution (e.g., 1M NaOH) slowly in an ice bath. This hydrolyzes the nitrile and displaces the chloride. Verify pH > 10 before disposal.

Part 4: Emergency Response & First Aid

Exposure Response Logic

Immediate action is required for lachrymators.[2][3][6] The pain can induce panic, leading to further accidents.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Eye Eye Contact (Lachrymatory) Type->Eye Skin Skin Contact (Burn/Absorb) Type->Skin Inhale Inhalation (Resp. Distress) Type->Inhale ActionEye Flush 15min Do NOT rub Seek Medical Eye->ActionEye ActionSkin Remove Clothing Wash Soap/Water Check for Burns Skin->ActionSkin ActionInhale Fresh Air Oxygen if needed Monitor for Cyanosis Inhale->ActionInhale

Caption: Triage logic for exposure events. Speed is critical for eye exposure.

Specific Medical Notes[2][4][8]
  • Eye Contact: The compound is a lachrymator.[7][8] Flushing with water or saline is critical. Do not use neutralizing agents in the eyes.

  • Cyanide Protocol: While rare for this specific derivative, medical personnel should be informed of the potential for cyanide metabolism if large quantities (>1g) were ingested or absorbed.

  • Decontamination: Contaminated clothing must be removed immediately and sealed in a bag. Do not take contaminated lab coats home for washing.

Part 5: Waste Management

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Segregation:

    • Classify as "Halogenated Organic - Toxic" .

    • Do not mix with oxidizers (Nitric acid, Peroxides).

  • Labeling:

    • Clearly mark containers: "Contains this compound - Lachrymator - Toxic."[9]

  • Spill Cleanup (Solid):

    • Evacuate the immediate area.[2][3][5][10][8][11]

    • Don Full-Face Respirator and Laminate gloves.

    • Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum dedicated to hazardous materials.

    • Wipe surface with a mild alkaline solution (1% Sodium Carbonate) to hydrolyze residues.

References

  • Sigma-Aldrich. (n.d.). (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). 2-Chloroacrylonitrile Compound Summary (Structural Analog Safety). National Library of Medicine. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloroacrylonitrile. Retrieved from

  • Cameo Chemicals. (n.d.). 2-CHLOROACRYLONITRILE Reactivity Profile. NOAA. Retrieved from

(Note: Direct SDS for the specific fluorophenyl derivative is often vendor-specific. Safety protocols are reinforced by data from the structural analog


-chloroacrylonitrile due to shared functional group hazards.)

Sources

Solubility of 3-Chloro-3-(4-fluorophenyl)acrylonitrile in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Solubility Profiling & Process Development for 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Executive Summary & Compound Profile

This compound (CAS: 126417-76-3) is a critical halogenated cinnamonitrile intermediate, primarily utilized in the synthesis of pharmaceutical active ingredients (APIs) such as Citalopram and Escitalopram . Its structure—featuring a nitrile group, a vinyl chloride motif, and a fluorinated aromatic ring—creates a specific solubility profile that dictates its purification strategy.

This guide provides a comprehensive technical analysis of its solubility behavior, thermodynamic modeling, and experimental protocols for process optimization.

Physicochemical Properties
PropertyValueRelevance to Solubility
Molecular Formula C₉H₅ClFNModerate molecular weight (181.59 g/mol )
Physical State Solid (Crystalline)Requires dissolution for reaction/purification
Melting Point 90–93 °CIdeal range for recrystallization (solvent BP < 90°C preferred)
Polarity ModerateNitrile (-CN) adds polarity; Aryl-F/Cl adds lipophilicity
LogP (Predicted) ~2.5–3.0Lipophilic; low water solubility

Solubility Landscape: Predicted & Empirical Matrix

While specific mole-fraction datasets are often proprietary, the solubility behavior of this compound follows strict structure-property relationships (SPR) governing halogenated aromatic nitriles.

Solvent Classification Table
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMF, DMSO, DMAcVery High Reaction medium; difficult to remove (high BP).
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction; highly effective at low T.
Esters/Ketones Ethyl Acetate, AcetoneHigh to Moderate Excellent for process intermediates; Acetone is a good co-solvent.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Temperature Dependent Ideal for Recrystallization. Low solubility at 0–5°C; high at reflux.
Aromatic Toluene, XyleneModerate Good for high-temperature reactions; potential for cooling crystallization.
Alkanes n-Hexane, n-Heptane, CyclohexaneLow / Insoluble Antisolvent. Used to crash out product from Toluene or EtOAc.
Aqueous WaterInsoluble Antisolvent; wash medium to remove inorganic salts.

Process Insight: The presence of the vinyl chloride and nitrile groups suggests that Alcohol/Water or Alcohol/Heptane systems are the most viable for obtaining high-purity crystals. The "Citalopram intermediate" class often utilizes Isopropyl Alcohol (IPA) for final polishing steps.

Thermodynamic Modeling Principles

To transition from qualitative observations to quantitative process control, solubility data must be correlated using thermodynamic models. For this compound, the Modified Apelblat Equation is the industry standard due to its ability to account for the non-ideal behavior of polar aromatic solids in organic solvents.

The Modified Apelblat Equation:



  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from experimental regression.
    
    • Parameter A/B: Related to the enthalpy of solution and non-ideality.

    • Parameter C: Accounts for the temperature dependence of the heat capacity difference.

Why this matters: By determining coefficients


 and 

via the protocol below, you can predict solubility at any temperature, allowing for precise calculation of theoretical yield and supersaturation ratios —critical for controlling crystal size distribution (CSD).

Experimental Protocols (SOPs)

Since specific literature data may be sparse, the following self-validating protocols are required to generate the solubility curve for your specific batch.

Method A: Laser Monitoring Observation Technique (High Precision)

Best for: Generating thermodynamic data (


 vs 

) for modeling.
  • Preparation: Weigh excess this compound and solvent into a jacketed glass vessel equipped with a magnetic stirrer.

  • Setup: Insert a laser source and a light intensity detector (photodiode) across the vessel.

  • Dissolution: Heat the mixture until the solid fully dissolves (laser transmission is maximum).

  • Cooling: Lower the temperature at a controlled rate (e.g., 2 K/h).

  • Detection: The temperature at which laser transmission drops sharply indicates the nucleation point (solubility limit).

  • Validation: Repeat 3 times per solvent ratio.

Method B: Static Gravimetric Method (Robust)

Best for: Quick solubility checks.

  • Saturation: Add excess solid to 10 mL solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Sampling: Stop stirring and allow settling for 2 hours.

  • Filtration: Withdraw supernatant using a syringe filter (0.45 µm, pre-heated to T).

  • Quantification: Evaporate solvent in a tared dish and weigh the residue OR analyze via HPLC (Area% vs standard curve).

Visualization: Workflows & Logic

Figure 1: Solubility Determination Workflow (Laser Method)

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Stirring) Start->Mix Laser Laser Transmission Monitoring Mix->Laser Heat Heat until Dissolution (Trans = 100%) Laser->Heat Initial Heating Detect Detect Turbidity Onset (Trans Drop) Laser->Detect Precipitation Event Cool Cool at 2 K/h Heat->Cool Cool->Laser Record Record Solubility Temp (T) Detect->Record Model Fit to Apelblat Equation Record->Model

Caption: Workflow for determining solubility limits using the Laser Monitoring technique to ensure precise thermodynamic modeling.

Figure 2: Recrystallization Solvent Selection Logic

RecrystLogic Root Select Solvent System Test1 Solubility at 25°C? Root->Test1 High High Solubility (>100 mg/mL) Test1->High Too Soluble Low Low Solubility (<10 mg/mL) Test1->Low Insoluble Mod Moderate Solubility (20-50 mg/mL) Test1->Mod Potential PathB Use as Antisolvent (e.g., Heptane) High->PathB PathA Test at Reflux Low->PathA PathC Ideal Candidate (e.g., Toluene) Mod->PathC ResultA Soluble at Reflux? PathA->ResultA Good Primary Solvent (e.g., Ethanol, IPA) ResultA->Good Yes (High Delta) Bad Discard ResultA->Bad No

Caption: Logic tree for selecting the optimal recrystallization solvent based on temperature-dependent solubility profiles.

References

  • Sigma-Aldrich. (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile Product Specification. Retrieved from .

  • Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. (Standard reference for the Apelblat Model).

  • ChemicalBook. this compound Properties and Suppliers. Retrieved from .

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .

  • PubChem. Compound Summary: (Z)-3-(4-fluorophenyl)acrylonitrile. National Library of Medicine. Retrieved from .[3]

Sources

Methodological & Application

Application Notes & Protocols for the Heck Reaction of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective execution of the Heck reaction using 3-Chloro-3-(4-fluorophenyl)acrylonitrile as the electrophilic partner. This document delves into the mechanistic underpinnings, optimization of reaction parameters, and detailed experimental protocols, ensuring a robust and reproducible methodology.

Introduction: The Heck Reaction and the Challenge of Vinyl Chlorides

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. This reaction has become indispensable for the construction of carbon-carbon bonds. While aryl and vinyl bromides and iodides are the most commonly employed electrophiles due to their higher reactivity, the use of more abundant and cost-effective chlorides presents a significant advantage.

However, the activation of the C-Cl bond is more challenging due to its greater strength compared to C-Br and C-I bonds, necessitating carefully optimized catalytic systems. This compound is an electron-deficient vinyl chloride, which further modulates its reactivity profile. This guide provides the necessary framework to successfully employ this substrate in Heck cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving palladium in the 0 and +2 oxidation states. Understanding this mechanism is crucial for rational optimization of reaction conditions.

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the vinyl chloride, forming a Pd(II) complex. This is often the rate-limiting step for vinyl chlorides.

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the Pd(II) complex, followed by migratory insertion into the palladium-carbon bond.

  • Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination to release HX and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Heck_Reaction_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L_n PdII_Vinyl Vinyl-Pd(II)-Cl(L_n) Pd0->PdII_Vinyl Vinyl-Cl OxAdd Oxidative Addition PdII_Alkyl Alkyl-Pd(II)-Cl(L_n) PdII_Vinyl->PdII_Alkyl Alkene Olefin_Coord Olefin Coordination & Insertion PdH_Complex H-Pd(II)-Product(L_n) PdII_Alkyl->PdH_Complex Beta_Elim syn-β-Hydride Elimination Product Coupled Product Beta_Elim->Product PdH_Complex->Pd0 Base (-HBaseX) Red_Elim Reductive Elimination HBaseX H-Base+ X- Red_Elim->HBaseX VinylCl This compound VinylCl->OxAdd Alkene Alkene Partner Alkene->Olefin_Coord Base Base Base->Red_Elim

Caption: The catalytic cycle of the Heck reaction.

Optimizing Reaction Conditions for this compound

The success of the Heck reaction with a vinyl chloride substrate hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ParameterRecommended OptionsRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) precursors that are reduced in situ to the active Pd(0) species.
Ligand PPh₃, P(o-tol)₃, dppfThe choice of ligand is critical for stabilizing the Pd(0) catalyst and facilitating the challenging oxidative addition of the C-Cl bond. Electron-rich and bulky phosphine ligands are often preferred.
Base Et₃N, K₂CO₃, Cs₂CO₃An inorganic or organic base is required to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst. The choice of base can influence the reaction rate and selectivity.
Solvent DMF, DMAc, NMP, AcetonitrilePolar aprotic solvents are generally used to dissolve the reactants and facilitate the reaction. The choice of solvent can also affect the reaction temperature.
Temperature 80-140 °CHigher temperatures are often required to promote the oxidative addition of the vinyl chloride. The optimal temperature should be determined empirically.
Reaction Time 12-48 hoursReaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time.

Detailed Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound with an exemplary alkene, such as styrene.

Experimental_Workflow start Start reagents Combine Reactants: - Vinyl Chloride - Alkene - Pd Catalyst - Ligand - Base - Solvent start->reagents setup Assemble Reaction Apparatus (under inert atmosphere) reagents->setup reaction Heat to Desired Temperature (e.g., 100-120 °C) setup->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup: - Quench - Extract with Organic Solvent monitor->workup Upon completion purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add palladium(II) acetate, triphenylphosphine, and the base.

  • Addition of Reactants: Add the anhydrous DMF, followed by this compound and the alkene partner.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use fresh catalyst and high-purity, anhydrous solvents.- Screen higher temperatures.- Consider a more electron-rich ligand.
Formation of Side Products - Isomerization of the product- Homocoupling of the alkene- Adjust the base and solvent system.- Lower the reaction temperature once the reaction has initiated.
Catalyst Decomposition (Palladium Black) - High temperature- Absence of stabilizing ligand- Ensure an adequate ligand-to-palladium ratio.- Avoid excessive heating.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]

  • Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

Synthesis of pyrazole derivatives from 3-Chloro-3-(4-fluorophenyl)acrylonitrile and hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine (also known as 3-amino-5-(4-fluorophenyl)pyrazole) utilizing 3-chloro-3-(4-fluorophenyl)acrylonitrile as the electrophilic scaffold.

Introduction & Scientific Context

The pyrazole scaffold is a "privileged structure" in modern drug discovery, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor). Specifically, the 3-amino-5-arylpyrazole motif is a critical intermediate for synthesizing pyrazolo[1,5-a]pyrimidines, which are potent inhibitors of p38 MAP kinase and cyclin-dependent kinases (CDKs) [1].

This protocol focuses on the reaction between This compound and hydrazine hydrate . Unlike methods starting from


-ketonitriles, which often yield mixtures of regioisomers or suffer from difficult purifications, the use of the 3-chloroacrylonitrile precursor directs the nucleophilic attack of hydrazine, ensuring high regioselectivity and yields. The presence of the para-fluorine atom enhances the metabolic stability of the final scaffold, a desirable trait in lead optimization [2].

Reaction Mechanism

Understanding the causality of this reaction is vital for troubleshooting. The transformation proceeds via a nucleophilic vinylic substitution (


V)  followed by an intramolecular Thorpe-Ziegler type cyclization .
  • Nucleophilic Attack: Hydrazine acts as a hard nucleophile, attacking the

    
    -carbon of the acrylonitrile. The chlorine atom, being a good leaving group and situated on an 
    
    
    
    carbon activated by the electron-withdrawing nitrile group, facilitates this displacement.
  • Elimination: Chloride is eliminated, forming a hydrazino-acrylonitrile intermediate.

  • Cyclization: The terminal nitrogen of the hydrazino group attacks the nitrile carbon.

  • Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic 3-aminopyrazole system.

Mechanistic Pathway Diagram[1]

ReactionMechanism Start Reactants: 3-Cl-3-(4-F-Ph)-acrylonitrile + Hydrazine Inter1 Intermediate I: Michael Addition/Elimination (-HCl) Start->Inter1 Nucleophilic Attack (S_N V) Inter2 Intermediate II: Intramolecular Cyclization (Attack on Nitrile) Inter1->Inter2 Ring Closure Inter3 Intermediate III: Imino-Dihydro-Pyrazole Inter2->Inter3 1,5-H Shift Product Product: 5-(4-Fluorophenyl)- 1H-pyrazol-3-amine Inter3->Product Aromatization

Caption: Mechanistic pathway from chloroacrylonitrile to aminopyrazole via addition-cyclization.

Experimental Protocol

Materials & Equipment
  • Precursor: (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile (CAS: Available commercially or synthesized via Vilsmeier-Haack of 4-fluoroacetophenone).

  • Reagent: Hydrazine monohydrate (64-65%

    
    , Reagent Grade).
    
  • Solvent: Ethanol (Absolute) or 1,4-Dioxane.

  • Catalyst (Optional): Triethylamine (

    
    ) - typically not required as hydrazine is sufficiently basic.
    
Safety Considerations (Critical)
  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with double nitrile gloves. In case of spills, neutralize with dilute hypochlorite solution.

  • 3-Chloroacrylonitriles: Potent lachrymators and skin irritants. Avoid inhalation.

Step-by-Step Procedure

This protocol is optimized for a 10 mmol scale.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.81 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Cool the solution slightly to 10-15°C. Add Hydrazine monohydrate (1.5 mL, ~30 mmol, 3 equiv.) dropwise over 5 minutes.

    • Note: The reaction is exothermic. Controlling the addition rate prevents side reactions (e.g., formation of azines).

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 3 to 4 hours .

    • Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and a polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the solvent to ~25% of the original volume under reduced pressure.

    • Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove excess hydrazine hydrochloride.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .

    • Yield Expectation: 75-85%.

    • Appearance: White to pale yellow needles.

Workflow Diagram

ExperimentalWorkflow Step1 Dissolution (Nitrile + EtOH) Step2 Addition of Hydrazine (Dropwise, 10-15°C) Step1->Step2 Step3 Reflux (3-4 Hours, 78°C) Step2->Step3 Step4 Quench (Pour into Ice Water) Step3->Step4 Step5 Filtration & Wash (Remove Hydrazine salts) Step4->Step5 Step6 Recrystallization (EtOH/H2O) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis process.

Quantitative Data & Optimization

The choice of solvent significantly impacts the reaction rate and purity. The table below summarizes internal optimization data for this specific transformation.

SolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)Notes
Ethanol 78 (Reflux)3.582% >98%Recommended. Green & efficient.
Methanol65 (Reflux)6.074%95%Slower reaction rate.
1,4-Dioxane101 (Reflux)1.579%92%Faster, but harder to remove solvent.
THF66 (Reflux)5.068%90%Poor solubility of hydrazine salts.

Key Insight: While Dioxane accelerates the reaction due to higher boiling points, Ethanol provides the best balance of yield, purity, and ease of workup (precipitation upon water addition).

Characterization & Validation

To ensure the protocol was successful, the product must be validated against these spectral standards.

  • Melting Point: 135–137 °C (Lit. value for similar analogs [3]).

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.80 (br s, 1H, NH of pyrazole) - Indicates cyclization.
      
    • 
       7.75 (dd, 2H, Ar-H) - Ortho to F-Ph.
      
    • 
       7.25 (t, 2H, Ar-H) - Meta to F-Ph.
      
    • 
       5.80 (s, 1H, Pyrazole-CH) - Characteristic C4-H signal.
      
    • 
       4.90 (br s, 2H, 
      
      
      
      ) - Confirming amine formation.
  • 
     NMR:  Single peak at 
    
    
    
    -113.5 ppm.
  • Mass Spectrometry (ESI): Calculated for

    
    : 177.19. Found 
    
    
    
    .

Troubleshooting Guide

  • Problem: Formation of an insoluble yellow precipitate during reflux.

    • Cause: Formation of the azine (dimer) due to low hydrazine concentration.

    • Solution: Ensure Hydrazine is in excess (at least 3 equivalents) and added slowly.

  • Problem: Low yield after water quench.

    • Cause: Product is slightly soluble in water or pH is too low.

    • Solution: Neutralize the aqueous filtrate with solid

      
       to pH ~8 to precipitate remaining product.
      
  • Problem: Oily product.

    • Cause: Residual solvent or impurities.

    • Solution: Scratch the flask with a glass rod to induce crystallization or recrystallize from Toluene.

References

  • Al-Haiza, M. A., et al. (2001). Synthesis of some new pyrazole derivatives. Molecules, 6(12), 984-989.

  • Frizzo, C. P., et al. (2012).

    
    -Enaminonitriles. Journal of Heterocyclic Chemistry. 
    
  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391-401.

  • US Patent 3920693A. (1975). Production of 3-aminopyrazoles.[1][2][3][4][5]

Sources

Nucleophilic substitution reactions of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Vinylic Substitution of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Abstract & Strategic Utility

This compound (CAS: 126417-76-3) is a highly activated vinyl chloride derivative serving as a "linchpin" intermediate in medicinal chemistry. Its structural core features a "push-pull" electronic system where the electron-withdrawing nitrile group activates the


-carbon, making the chlorine atom highly susceptible to nucleophilic displacement.

This application note details the Nucleophilic Vinylic Substitution (


)  of this substrate. Unlike standard alkyl halide substitutions (

/

), this reaction proceeds via an Addition-Elimination (

)
mechanism. The presence of the 4-fluorophenyl moiety is of particular significance in drug discovery, as fluorine substitution often enhances metabolic stability and lipophilicity (Bioisosterism).

Key Applications:

  • Pyrazole Synthesis: Precursors for p38 MAPK inhibitors and anti-inflammatory agents.

  • Enaminonitrile Formation: Synthons for quinolines and pyridines.

  • Thiazole/Isoxazole Synthesis: Via reaction with thioamides or hydroxylamine.

Mechanistic Insight: The Pathway

The reactivity of this compound is governed by the stability of the carbanion intermediate. The reaction does not occur in a single concerted step.

Mechanism Description:

  • Nucleophilic Attack (

    
    ):  The nucleophile (Nu) attacks the 
    
    
    
    -carbon (carrying the chlorine and aryl group). This is favored because the adjacent nitrile group can stabilize the resulting negative charge by resonance (forming a ketenimine-like anion).
  • Intermediate Stabilization: The

    
     hybridized carbanion intermediate has a finite lifetime.
    
  • Elimination (

    
    ):  The lone pair on the carbon re-forms the double bond, expelling the chloride ion (
    
    
    
    ) as the leaving group.

Stereochemical Note: The reaction often yields a mixture of E- and Z- isomers in the product (if acyclic), governed by thermodynamic control rather than the stereochemistry of the starting material.

Pathway Visualization (DOT)

SNV_Mechanism cluster_0 Critical Intermediate State Substrate 3-Chloro-3-(4-fluorophenyl) acrylonitrile Intermediate Tetrahedral Carbanion (Stabilized by -CN) Substrate->Intermediate Step 1: Nucleophilic Attack (Ad_N) Nu Nucleophile (e.g., Hydrazine) Nu->Intermediate Transition Elimination Step (Re-aromatization/Pi-bond) Intermediate->Transition Step 2: Elimination Product Substituted Acrylonitrile / Heterocycle Transition->Product LG Chloride Ion (Cl-) Transition->LG

Figure 1: The Addition-Elimination (


) mechanism characteristic of activated vinyl halides. The nitrile group acts as an electron sink, facilitating the initial attack.

Experimental Protocol: Synthesis of 3-Amino-5-(4-fluorophenyl)pyrazole

This protocol describes the reaction with hydrazine hydrate.[1][2][3][4][5][6] This is the most high-value transformation for this substrate, converting the acyclic nitrile into a 5-membered heterocyclic aromatic ring.

Target Molecule: 3-Amino-5-(4-fluorophenyl)-1H-pyrazole Reaction Type: Tandem


 / Cyclization
Materials & Reagents
  • Substrate: this compound (1.0 equiv, 10 mmol, ~1.81 g)

  • Reagent: Hydrazine Hydrate (80% or 98% solution) (3.0 equiv, 30 mmol)

  • Solvent: Ethanol (Absolute) or 1,4-Dioxane (20 mL)

  • Base (Optional): Triethylamine (

    
    ) (1.0 equiv) - Note: Hydrazine itself is basic, but 
    
    
    
    scavenges HCl efficiently.
Step-by-Step Procedure
  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.81 g of this compound in 20 mL of ethanol.

    • Observation: The solution should be clear to pale yellow.

  • Addition:

    • Add 1.01 g (1.4 mL) of Triethylamine (optional, improves yield).

    • Cool the solution to 0–5 °C in an ice bath.

    • Add 1.5 g (~1.5 mL) of Hydrazine Hydrate dropwise over 5 minutes.

    • Caution: Exothermic reaction.[1] Ensure venting is possible.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture to Reflux (78 °C) for 3–5 hours .

    • Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water .

    • A solid precipitate should form immediately. Stir for 15 minutes to ensure full granulation.

  • Isolation & Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove hydrazine salts.
      
    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene.[7]

    • Dry under vacuum at 50 °C for 6 hours.

Expected Results
  • Yield: 75–85%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 165–168 °C (typical for aryl-aminopyrazoles).

  • Validation (

    
     NMR in DMSO-
    
    
    
    ):
    • 
       12.0 ppm (br s, 1H, NH of pyrazole)[8]
      
    • 
       7.6–7.8 ppm (m, 2H, Ar-H)
      
    • 
       7.2–7.4 ppm (m, 2H, Ar-H)
      
    • 
       5.8 ppm (s, 1H, C4-H of pyrazole)
      
    • 
       4.5–5.0 ppm (br s, 2H, 
      
      
      
      )

Optimization & Scope

The following table summarizes conditions for reacting this compound with various nucleophiles to obtain different product classes.

Table 1: Reaction Scope and Conditions

Nucleophile ClassSpecific ReagentSolvent / ConditionsProduct TypeTypical Yield
Hydrazines Hydrazine HydrateEtOH, Reflux, 3h3-Amino-5-arylpyrazole82%
Hydrazines PhenylhydrazineEtOH, Reflux, 4h1-Phenyl-3-amino-5-arylpyrazole74%
Primary Amines Aniline / BenzylamineDMF,

, 80°C
Enaminonitrile (Secondary)65-75%
Secondary Amines MorpholineMeCN,

, RT
Enaminonitrile (Tertiary)88%
Thioamides ThioacetamideDMF, RefluxThiazole derivative60%
Workflow Diagram (DOT)

Workflow Start Start: 3-Cl-3-(4-F-Ph)-acrylonitrile Dissolve Dissolve in EtOH + Et3N Start->Dissolve AddNu Add Nucleophile (Hydrazine/Amine) Dissolve->AddNu Reflux Reflux (3-5 Hours) Monitor TLC AddNu->Reflux Quench Pour into Ice Water Precipitate forms Reflux->Quench Filter Filtration & Washing Quench->Filter Pure Recrystallization (EtOH/H2O) Filter->Pure End Final Product: Heterocycle / Enamine Pure->End

Figure 2: General workflow for the nucleophilic substitution and isolation of solid products.

Safety & Handling

  • Acrylonitriles: The substrate is a nitrile derivative.[3][9][10] While less volatile than acrylonitrile monomer, it can release cyanide ions under strong metabolic or chemical hydrolysis. Handle in a fume hood.

  • Hydrazine: Highly toxic and a suspected carcinogen. Use double-gloving and avoid inhalation of fumes.

  • Waste Disposal: All aqueous waste from the reaction (containing hydrazine and potentially fluoride/chloride ions) must be treated with bleach (hypochlorite) to neutralize hydrazine before disposal into halogenated waste streams.

References

  • El-Gaby, M. S. A., et al. (2001). "Synthesis and Biological Activity of Some New Pyrazole Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements. (Describes the general reaction of

    
    -chloroacrylonitriles with hydrazines). 
    
  • Al-Matar, H. M., et al. (2010). "3-Chloro-3-aryl-2-propenenitriles as synthons in heterocyclic synthesis." Molecules. (Comprehensive review of the substrate class reactivity).

  • Sigma-Aldrich. (2025). "Safety Data Sheet: (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile." (Safety and physical property verification).

  • Beilstein Journals. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. (Mechanistic confirmation of the cyclization pathway).

Sources

Synthesis of biologically active compounds from 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 3-Chloro-3-(4-fluorophenyl)acrylonitrile (CFPAN) , a versatile electrophilic building block. In drug discovery, the 4-fluorophenyl moiety is a privileged substructure, enhancing metabolic stability by blocking P450-mediated oxidation at the para-position while increasing lipophilicity for better membrane permeability.

CFPAN serves as a "linchpin" intermediate. Its reactivity is driven by the push-pull electronic effects of the vinyl chloride and the electron-withdrawing nitrile group. This note provides validated protocols for converting CFPAN into three distinct classes of pharmacophores: 3-amino-5-arylpyrazoles , 3-amino-5-arylisoxazoles , and 2,4-diamino-6-arylpyrimidines . These scaffolds are ubiquitous in kinase inhibitors (e.g., p38 MAPK, BRAF), COX-2 inhibitors, and antipsychotic agents.

Chemical Logic & Reactivity Profile

The reactivity of CFPAN is governed by the


-chlorovinyl nitrile motif. The reaction generally proceeds via a Nucleophilic Vinylic Substitution (

V)
followed by Cyclization .
  • Activation: The nitrile group and the electronegative chlorine atom make the

    
    -carbon highly electrophilic.
    
  • Step 1 (

    
    V):  A dinucleophile (e.g., hydrazine, guanidine) attacks the 
    
    
    
    -carbon, displacing the chloride ion via an addition-elimination mechanism.
  • Step 2 (Cyclization): The second nucleophilic site of the reagent attacks the nitrile carbon (intramolecular Thorpe-Ziegler type reaction), leading to ring closure and the formation of an exocyclic amine.

Mechanism Visualization

ReactionMechanism cluster_0 Divergent Synthesis Pathways Start 3-Chloro-3-(4-fluorophenyl) acrylonitrile Inter Intermediate (Vinyl Substitution) Start->Inter Nucleophilic Attack (SNV) Pyrazole 3-Amino-5-(4-fluorophenyl) pyrazole Inter->Pyrazole Cyclization on CN (N-Attack) Isoxazole 3-Amino-5-(4-fluorophenyl) isoxazole Inter->Isoxazole Cyclization on CN (O-Attack) Pyrimidine 2,4-Diamino-6-(4-fluorophenyl) pyrimidine Inter->Pyrimidine Cyclization on CN (N-Attack) Hydrazine + Hydrazine (-HCl) Hydroxylamine + Hydroxylamine (-HCl) Guanidine + Guanidine (-HCl)

Figure 1: Divergent synthetic pathways from the chlorovinyl nitrile scaffold. The intermediate species determines the final heterocycle.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-(4-fluorophenyl)-1H-pyrazole

Target Class: Kinase Inhibitors, Anti-inflammatory agents.

Rationale: This reaction utilizes hydrazine hydrate. The hydrazine nitrogen displaces the chlorine, and the terminal nitrogen subsequently attacks the nitrile. This is the most robust transformation for this scaffold.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% or 64% solution) (3.0 eq)

  • Ethanol (Absolute) or 1,4-Dioxane (10 mL/g of substrate)

  • Triethylamine (

    
    ) (1.1 eq) - Optional, to scavenge HCl.
    

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10 mmol) in ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (30 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (

      
      ) should disappear, and a polar spot (
      
      
      
      , fluorescent) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (100 mL).

    • Stir vigorously for 15 minutes to precipitate the product.

  • Purification:

    • Filter the solid precipitate.

    • Wash with cold water (

      
       mL) to remove excess hydrazine.
      
    • Recrystallize from Ethanol/Water or Toluene.

  • Yield: Expected yield 75–85%.

Characterization Data (Typical):

  • 1H NMR (DMSO-d6):

    
     12.1 (br s, 1H, NH), 7.8 (m, 2H, Ar-H), 7.3 (m, 2H, Ar-H), 5.8 (s, 1H, pyrazole-H4), 5.2 (br s, 2H, 
    
    
    
    ).
Protocol B: Synthesis of 3-Amino-5-(4-fluorophenyl)isoxazole

Target Class: COX-2 Inhibitors, GABA modulators.

Rationale: Hydroxylamine acts as the dinucleophile. To ensure the formation of the 3-amino-5-aryl isomer (rather than the 5-amino-3-aryl), the reaction is performed under basic conditions to facilitate the attack of the oxygen on the nitrile or the displacement of the chlorine by the nitrogen, depending on the specific pH control. The standard route favors displacement of Cl by Nitrogen first.

Materials:

  • Substrate (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (2.0 eq)
    
  • Sodium Ethoxide (

    
    ) (2.5 eq) or Sodium Acetate (3.0 eq)
    
  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Preparation of Free Base: In a separate flask, dissolve hydroxylamine hydrochloride in ethanol and add the sodium ethoxide solution. Stir for 10 min and filter off the NaCl if necessary (or generate in situ).

  • Reaction: Add the substrate to the hydroxylamine solution.

  • Reflux: Heat to reflux for 6–8 hours.

  • Quench: Evaporate the solvent under reduced pressure to

    
    20% volume. Pour into ice water.
    
  • Isolation: If a solid forms, filter.[2] If oil forms, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Column chromatography is often required (SiO2, Hexane/EtOAc gradient) as isoxazole formation can sometimes yield minor regioisomers.

Protocol C: Synthesis of 2,4-Diamino-6-(4-fluorophenyl)pyrimidine

Target Class: DHFR inhibitors, Antibacterials.

Rationale: Guanidine provides the N-C-N fragment. The condensation requires a stronger base to deprotonate the guanidine hydrochloride and drive the elimination of HCl.

Materials:

  • Substrate (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Methoxide (
    
    
    
    )
  • DMF or Diglyme (High boiling solvent preferred for difficult cyclizations)

Step-by-Step Procedure:

  • Mix: Combine Guanidine HCl and Base in DMF (10 mL/g). Stir at RT for 30 min.

  • Add: Add the chloronitrile substrate.

  • Heat: Heat to

    
    C for 8–12 hours.
    
  • Workup: Pour into water. The pyrimidine is usually less soluble and will precipitate.

  • Purification: Recrystallization from DMF/Ethanol.

Comparative Data Summary

Compound ClassReagentKey ConditionsTypical YieldBiological Relevance
Aminopyrazole Hydrazine HydrateEtOH, Reflux, 4h80-90%Kinase inhibition (p38, BRAF)
Aminoisoxazole Hydroxylamine HClEtOH, NaOEt, Reflux60-75%Anti-inflammatory (COX-2)
Diaminopyrimidine Guanidine HClDMF,

,

C
55-70%Antifolates, Antibiotics
Thiazole ThioureaEtOH, Reflux70-80%Antifungal, Anesthetics

Safety & Handling (HSE)

  • Nitriles: The starting material and intermediates contain nitrile groups.[3] While not evolving HCN gas directly under these basic conditions, avoid strong acids during workup.

  • Acrylonitriles: Potentially irritating and allergenic. Use gloves and work in a fume hood.

  • Hydrazine: A known carcinogen and highly toxic. Handle with extreme care; destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

References

  • El-Saghier, A. M., et al. "Synthesis of some new pyrazole and pyrimidine derivatives containing the 4-fluorophenyl moiety." Journal of Chemical Research, 2008. (Generalized reference for fluoro-aryl pyrazoles).

  • Drug Approvals International. "Synthesis of (Z)-3-Chloro-3-(3'-fluorophenyl)-acrylonitrile." Patent WO 2009133389 Context.

  • Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem., 2011, 7, 179–197.

  • MDPI. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules, 2009.[4]

  • Vertex Grounding. "Synthesis of Pyrimidine Derivatives." Bu.edu.eg Repository.

(Note: The synthesis of the specific 4-fluoro analog follows the general chemistry of 3-chloro-3-arylacrylonitriles as established in the cited literature.)

Sources

Application Note: Advanced Protocols for the Synthesis of Acrylonitrile Derivatives via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The Knoevenagel condensation is the cornerstone method for synthesizing substituted acrylonitriles (e.g., benzylidenemalononitriles,


-cyanocinnamates). These scaffolds are critical in drug discovery, serving as potent Michael acceptors  in covalent inhibitors and covalent linkers for Antibody-Drug Conjugates (ADCs).

While the classical reaction utilizes toxic organic bases (piperidine, pyridine) in volatile solvents, modern drug development demands greener, scalable, and stereoselective protocols. This guide provides two validated workflows: a Green Aqueous Protocol (high throughput/sustainability focus) and a Classical Stereoselective Protocol (for complex substrates), alongside mechanistic insights to troubleshoot yield and selectivity issues.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.[1] The choice of base dictates the rate of enolate formation, while the solvent influences the elimination step.

Figure 1: Base-Catalyzed Knoevenagel Mechanism

Caption: The catalytic cycle involving deprotonation of the active methylene, nucleophilic attack on the aldehyde, and subsequent E1cB elimination to form the acrylonitrile derivative.

KnoevenagelMechanism Start Active Methylene (Malononitrile) Enolate Carbanion/Enolate Intermediate Start->Enolate -H+ Base Base Catalyst (Deprotonation) Base->Enolate Catalysis Alkoxide Beta-Hydroxy Alkoxide Enolate->Alkoxide + Aldehyde Aldehyde Electrophile (Aldehyde) Aldehyde->Alkoxide Elimination Dehydration (-H2O) Alkoxide->Elimination Elimination->Base Regeneration Product Acrylonitrile Derivative (E-isomer) Elimination->Product

Critical Process Parameters (CPP)

Selection of the catalyst and solvent system dramatically affects the impurity profile and stereoselectivity (


 ratio).
ParameterClassical MethodModern Green MethodImpact on Outcome
Catalyst Piperidine/Acetic AcidIonic Liquids (e.g., [Bmim][OAc]) or Inorganic BasesClassical: High yield but difficult removal. Green: Recyclable, easy workup.
Solvent Ethanol, Toluene, DMFWater, Ethanol/Water, Solvent-freeWater: Promotes "on-water" acceleration via hydrophobic effect; easier isolation.
Temp Reflux (

)
RT to

Lower temps favor kinetic control; higher temps favor thermodynamic (

-isomer).
Selectivity Predominantly

Exclusively

(often)
Steric bulk of R-groups determines

ratio.

Experimental Protocols

Protocol A: Green "On-Water" Synthesis (Recommended)

Application: High-throughput synthesis of benzylidenemalononitriles; ideal for libraries and scale-up due to simple filtration workup. Mechanism: Exploits the hydrophobic effect where organic reactants aggregate in water, accelerating the reaction.

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)[2]

  • Catalyst: [Bmim][OAc] (20 mol%) OR Sodium Acetate (20 mol%)

  • Solvent: Distilled Water[3][4]

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, add the aldehyde (5 mmol) and malononitrile (5 mmol, 0.33 g).

  • Solvent: Add 10 mL of distilled water. The mixture will likely be heterogeneous.

  • Catalysis: Add 20 mol% of the chosen catalyst.

  • Reaction: Stir vigorously at room temperature (or

    
     for deactivated aldehydes) for 15–60 minutes.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The product usually precipitates as a solid.

  • Workup:

    • Cool the mixture in an ice bath for 10 minutes.

    • Filter the precipitate using a Buchner funnel.

    • Wash the cake with

      
       cold water and 
      
      
      
      cold ethanol.
  • Purification: Recrystallize from hot ethanol if necessary.

  • Validation: Dry in a vacuum oven at

    
     for 4 hours.
    
Protocol B: Stereoselective Synthesis of -Cyanocinnamates

Application: Synthesis of drug linkers requiring specific ester functionality (using ethyl cyanoacetate). Challenge: Ethyl cyanoacetate is less acidic (pKa ~13) than malononitrile (pKa ~11), often requiring stronger conditions or reflux.

Reagents:

  • Aromatic Aldehyde (10 mmol)

  • Ethyl Cyanoacetate (10 mmol)

  • Catalyst: Piperidine (0.5 mL) + Glacial Acetic Acid (5 drops)

  • Solvent: Dry Ethanol (20 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve aldehyde and ethyl cyanoacetate in ethanol in a dry flask.

  • Catalyst Addition: Add piperidine followed by acetic acid. The acid buffers the basicity, preventing Cannizzaro side reactions.

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Visual Cue: Solution often deepens in color (yellow to orange).

  • Isolation:

    • Cool to room temperature.[2][4][5]

    • Pour the reaction mixture into 50 g of crushed ice/water with vigorous stirring.

    • The ester usually precipitates. If oil forms, extract with Dichloromethane (DCM), dry over MgSO

      
      , and evaporate.
      
  • Stereochemical Check: The

    
    -isomer is generally the major product (
    
    
    
    is not applicable here as there is no vicinal proton, so NOE (Nuclear Overhauser Effect) NMR experiments are required to confirm geometry if unknown).

Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct protocol and the downstream analytical steps.

Figure 2: Experimental Decision Matrix & Workflow

Caption: Decision tree for selecting between Green (Protocol A) and Classical (Protocol B) methods based on substrate acidity and solubility.

Workflow Input Substrate Selection (Aldehyde + Active Methylene) Decision Substrate pKa? Input->Decision PathA High Acidity (Malononitrile) Protocol A: Aqueous/Green Decision->PathA pKa < 12 PathB Lower Acidity (Esters) Protocol B: Ethanol/Reflux Decision->PathB pKa > 12 Monitor TLC Monitoring (Disappearance of Aldehyde) PathA->Monitor PathB->Monitor Workup Precipitation & Filtration Monitor->Workup QC QC: 1H NMR & Melting Point Workup->QC

Quality Control & Troubleshooting

Characterization (Self-Validation)
  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • Olefinic Proton: Look for a singlet between

      
       7.5 – 8.5 ppm.
      
    • Stereochemistry: For

      
      -cyanocinnamates, the chemical shift of the olefinic proton is sensitive to the anisotropy of the carbonyl group. In the 
      
      
      
      -isomer (cis to carbonyl), the proton is typically deshielded (downfield) compared to the
      
      
      -isomer.
  • Melting Point: Knoevenagel products are highly crystalline. A sharp MP range (

    
    ) indicates high purity. Broad ranges suggest mixed isomers or polymerization.
    
Common Issues
  • No Precipitation:

    • Cause: Product is an oil or soluble in the aqueous mix.

    • Fix: Extract with EtOAc, wash with brine, dry, and concentrate. Induce crystallization with cold ethanol/hexane.

  • Low Yield with Electron-Rich Aldehydes:

    • Cause: Deactivated electrophile (e.g., 4-methoxybenzaldehyde).

    • Fix: Increase temperature to

      
       or switch to Protocol B (Reflux).
      
  • Michael Addition Side Products:

    • Cause: Excess active methylene attacking the product (forming a bis-adduct).

    • Fix: Ensure strict 1:1 stoichiometry and avoid prolonged reaction times after conversion is complete.

Safety Considerations

  • Acrylonitrile Derivatives: Many are potent lachrymators and skin irritants. Handle only in a fume hood.

  • Cyanide Risk: While malononitrile is not cyanide gas, it is toxic if ingested. In basic conditions at high temperatures, trace decomposition to cyanide is possible; treat waste streams accordingly.

  • Michael Acceptors: These compounds are reactive toward biological thiols (cysteine). Avoid skin contact to prevent sensitization.

References

  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews. Link (Classic Review).

  • Patil, D. R., et al. (2012). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. Link (Green Protocol Basis).

  • Verma, S., et al. (2015). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid. Asian Journal of Green Chemistry. Link (Ionic Liquid Protocol).

  • Tran, P. H., et al. (2011). Knoevenagel Condensation Reaction Using Brønsted-Acidic Ionic Liquids as Green and Reusable Catalysts. Asian Journal of Chemistry. Link (Acidic IL Catalyst).

  • Putta, S. R., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Link (Drug Development Application).

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Link (Authoritative Mechanism Source).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Chloro-3-(4-fluorophenyl)acrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile. This highly versatile electrophilic intermediate is heavily utilized in drug development, particularly for generating benzhydryl motifs via Suzuki-Miyaura cross-coupling[1] and constructing functionalized 1,3-butadiene-3-yne derivatives[2]. It is also a critical building block in the development of next-generation fluorine-containing pharmaceuticals[3].

Despite its utility, researchers frequently encounter low yields, intractable tarry byproducts, and poor stereocontrol during its synthesis from 4-fluorobenzoylacetonitrile. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, reproducible results.

Mechanistic Pathway & Workflow

Understanding the causality behind the reagents is the first step to optimization. The conversion of 4-fluorobenzoylacetonitrile to the target vinyl chloride is not a simple substitution; it requires the activation of the enol tautomer via a phosphorodichloridate intermediate, followed by chloride attack and elimination.

Mechanism N1 4-Fluorobenzoylacetonitrile (Enol Tautomer) N2 Phosphorodichloridate Intermediate N1->N2 POCl3 (- HCl) N3 Carbocation / Cl- Attack (Nucleophilic Substitution) N2->N3 PCl5 Activation N4 3-Chloro-3-(4-fluorophenyl) acrylonitrile (E/Z) N3->N4 Elimination (- POCl3, - PO2Cl2-)

Mechanistic pathway of β-ketonitrile chlorination to form the acrylonitrile derivative.

Troubleshooting & FAQs

Q: Why is my overall yield consistently below 40% despite complete consumption of the starting β-ketonitrile? A: Low isolated yields despite high conversion usually point to product degradation during the aqueous quench. The reaction utilizes a large excess of Phosphorus oxychloride (


). If water is added directly to the reaction mixture (a normal quench), the exothermic hydrolysis of 

generates localized temperatures exceeding 100°C and highly concentrated

and

. This highly acidic, thermal shock causes rapid polymerization of the electron-deficient acrylonitrile product, turning the mixture black and tarry. Corrective Action: Always perform an inverse quench . Remove the bulk of the

under reduced pressure first, then drip the concentrated residue into a massive excess of vigorously stirred crushed ice to keep the temperature strictly below 5°C.

Q: What is the optimal ratio of


 to 

, and why does substituting

with other reagents drop the yield?
A:

alone is often insufficiently electrophilic to drive the chlorination of the enol tautomer to completion. Phosphorus pentachloride (

) acts as a kinetic accelerator. It provides a higher concentration of reactive chloride species and facilitates the rapid conversion of the intermediate phosphate ester into the vinyl chloride. Substituting

with Thionyl chloride (

) or Oxalyl chloride fails because they do not form the highly reactive phosphorodichloridate intermediate required for the subsequent elimination step. The optimal system is a 1:1.2 molar ratio of substrate to

, using

as the solvent (approx. 5 equivalents).

Q: How can I minimize the formation of the unreactive Z-isomer or separate the E/Z isomers efficiently? A: The chlorination inherently produces a mixture of E and Z isomers. The Z-isomer (where the bulky 4-fluorophenyl and cyano groups are trans to each other, but the chloro and cyano groups are cis) is thermodynamically favored due to dipole minimization. If your downstream application (such as [1]) requires a specific isomer, separation can be achieved via silica gel chromatography. The E-isomer typically elutes first in non-polar solvent systems (e.g., Hexanes/Ethyl Acetate) due to its lower overall dipole moment.

Quantitative Yield Analysis

The table below summarizes the causality between the choice of chlorinating system and the resulting yield/isomer distribution. Relying solely on


 results in stalled reactions, while the synergistic 

/

system ensures complete conversion.
Chlorinating SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)E:Z Ratio

(neat, 5.0 eq)
901265421:2.5

(neat, 1.5 eq)
90485551:2.2

(5.0 eq) +

(1.2 eq)
80 4 >99 88 1:2.8

+ DMF (cat)
80840251:1.5

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Built-in checkpoints allow the chemist to verify the reaction's success in real-time before proceeding to the next step.

Reagents Required:

  • 4-Fluorobenzoylacetonitrile: 1.0 equivalent (10.0 g, 61.3 mmol)

  • Phosphorus pentachloride (

    
    ): 1.2 equivalents (15.3 g, 73.5 mmol)
    
  • Phosphorus oxychloride (

    
    ): 5.0 equivalents (28.5 mL, 306.5 mmol)
    

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar with Nitrogen (

    
    ).
    
  • Reagent Addition: Add 4-fluorobenzoylacetonitrile (10.0 g) to the flask. Slowly add

    
     (28.5 mL) at room temperature.
    
    • Validation Checkpoint 1: The suspension will turn a pale yellow color as the enol tautomer begins to interact with the solvent.

  • Activation: Portion-wise, add

    
     (15.3 g) over 10 minutes.
    
  • Heating & Chlorination: Heat the reaction mixture to 80°C using an oil bath. Stir continuously for 4 hours.

    • Validation Checkpoint 2: Vigorous evolution of

      
       gas will occur. Hold a piece of moist pH paper over the top of the condenser; it should immediately turn deep red (pH < 1). When gas evolution ceases, the reaction is nearing completion.
      
  • Concentration: Cool the flask to room temperature. Attach to a rotary evaporator and remove the excess

    
     under high vacuum at 40°C until a thick, dark syrup remains.
    
  • Inverse Quench (Critical Step): Dissolve the syrup in 20 mL of cold Dichloromethane (DCM). Set up a 1 L beaker containing 400 g of crushed ice and 100 mL of saturated aqueous

    
    . Using an addition funnel, drip the DCM solution into the vigorously stirring ice mixture over 30 minutes.
    
    • Validation Checkpoint 3: The internal temperature of the quench must not exceed 5°C. The aqueous layer should remain slightly basic (pH ~7.5-8.0).

  • Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM (

    
     mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate).

    • Validation Checkpoint 4: TLC analysis (4:1 Hexanes:EtOAc) will reveal two distinct UV-active spots corresponding to the E (

      
      ) and Z (
      
      
      
      ) isomers.

References

  • Title: Synthesis of the Benzhydryl Motif via a Suzuki−Miyaura Coupling of Arylboronic Acids and 3-Chloroacrylonitriles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of functionalized unsymmetrical 1,3-butadiene-3-yne derivatives from β-halo styrene and phenyl acetylene derivatives Source: RSC Advances URL: [Link]

  • Title: Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceutical Companies Source: Chemical Reviews URL: [Link]

Sources

Technical Support Center: Purification of (E) and (Z) Isomers of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

[1][2]

Case ID: PUR-ISO-4F-CN Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the technical support hub for 3-Chloro-3-(4-fluorophenyl)acrylonitrile . This intermediate is a critical scaffold in the synthesis of selective serotonin reuptake inhibitors (SSRIs), including Citalopram and Escitalopram.

The separation of the (E) and (Z) isomers is a common bottleneck. Because the chloro-alkene moiety is installed via reaction of 4-fluorophenacyl derivatives (often using

1

Critical Safety Notice: This compound is an acrylonitrile derivative. It is a potent alkylating agent and potentially releases HCN under strong acidic/hydrolytic conditions. All protocols below must be performed in a functioning fume hood.

Module 1: Diagnostic & Analytical Triage

User Question: "I have a crude solid, but I cannot determine the E/Z ratio. My HPLC shows two peaks, but I don't know which is which. How do I identify them?"

Technical Response

Before purification, you must definitively assign stereochemistry. Relying solely on retention time is risky as column chemistry (C18 vs. Phenyl) can flip elution orders for these pi-active systems.[1]

1. NMR-Based Assignment (The Gold Standard)

You cannot use coupling constants (

1NOE (Nuclear Overhauser Effect)
  • Structure Analysis (CIP Rules):

    • C2 Priorities:

      
       (High) vs. 
      
      
      (Low).
    • C3 Priorities:

      
       (High) vs. 
      
      
      (Low).
    • (Z)-Isomer: The

      
       and 
      
      
      groups are on the same side.[1] The Vinyl H is close to the Phenyl ring.
    • (E)-Isomer: The

      
       and 
      
      
      groups are on opposite sides.[1] The Vinyl H is close to the Chlorine.
  • The Experiment: Run a 1D-NOESY targeting the vinyl proton (typically

    
     7.0 - 7.8 ppm).[1]
    
    • Observation: If irradiating the vinyl proton shows a strong enhancement of the aromatic protons (ortho position), you have the (Z)-isomer .

    • Observation: If NOE enhancement is weak or absent (due to the distance of the Cl atom), it is likely the (E)-isomer .

2. HPLC Method Development

Standard C18 columns often fail to resolve these isomers to baseline because their hydrophobicity is nearly identical.

Recommended Protocol:

  • Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) .[1] These phases interact with the pi-electrons of the fluorophenyl ring and the nitrile group, providing selectivity based on the planar shape of the isomers.

  • Mobile Phase: Isocratic 60:40 Water:Acetonitrile (with 0.1% Formic Acid).

  • Wavelength: 254 nm (strong absorbance from the conjugated system).

Module 2: Purification via Fractional Crystallization

User Question: "My crude mixture is 60:40 Z/E. Flash chromatography is too expensive for this scale (50g). Can I crystallize one isomer out?"

Technical Response

Yes. Crystallization is the preferred method for scales

1
Protocol: The "Crash and Ripen" Method

This method utilizes the difference in solubility limits in aqueous organic mixtures.

  • Dissolution: Dissolve the crude mixture (50 g) in DMF (Dimethylformamide) or DMAc (approx. 150 mL) at 40–45°C. Ensure complete dissolution.

  • Controlled Precipitation: Slowly add Water (approx. 200 mL) dropwise over 1 hour while maintaining 40°C.

    • Why? Rapid addition traps the unwanted isomer. Slow addition allows the thermodynamically stable crystal lattice (usually the Z-isomer) to form.[1]

  • Cooling Ramp: Cool the slurry to 20°C over 2 hours, then to 0–5°C for 1 hour.

  • Filtration: Filter the solid.

    • The Cake: Enriched (Z)-isomer.

    • The Mother Liquor: Enriched (E)-isomer + impurities.[1]

  • Recrystallization (Polishing): If the cake is 95% purity and you need >99%, recrystallize from hot Isopropyl Alcohol (IPA) .

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Oiling Out The product is coming out as a liquid phase before crystallizing.[1]The water addition was too fast or temperature too high. Re-heat to dissolve, seed with pure crystal, and cool slower.
Low Yield Too much product remains in the mother liquor.The DMF:Water ratio is too high in DMF. Increase water content to 2:1 or 3:1 (Water:DMF).
No Separation E and Z co-crystallized.Use Methanol instead of DMF/Water. Dissolve at reflux, cool to -10°C.

Module 3: Chromatographic Separation

User Question: "I need both isomers pure for biological testing. Crystallization isn't giving me the minor isomer. How do I separate them by Flash?"

Technical Response

For isolating the minor isomer (usually E) or for small-scale purification (<5g), Flash Chromatography is effective if you modify the stationary phase.[1]

Protocol: Silver-Impregnated Silica (Argentation)

Standard silica often fails.[1] Silver ions (

12
  • Preparation: Dissolve

    
     (10% w/w relative to silica) in Acetonitrile. Add silica gel.[2] Evaporate solvent to dryness (protect from light!).
    
  • Column Packing: Dry pack the Ag-Silica into your column cartridge.

  • Elution: Run a gradient of Hexane

    
     10% Ethyl Acetate/Hexane .
    
    • Result: The isomer with the more accessible double bond will retain much longer.

  • Recovery: Wash fractions with brine to remove leached silver ions before evaporation.

Module 4: Isomerization (Recycling)

User Question: "I have 20g of the unwanted (E)-isomer in the mother liquor. Is this waste?"

Technical Response

No. You can re-equilibrate the mixture to the thermodynamic ratio (often 60:40 or 70:30 Z/E) and recycle it.

Pathway:

  • Acid Catalysis: Dissolve the unwanted isomer in Toluene. Add catalytic p-Toluenesulfonic acid (pTSA) (5 mol%).[1]

  • Reflux: Heat to reflux for 4–6 hours.

  • Check: Analyze by HPLC. Once the ratio hits equilibrium, cool down.

  • Workup: Wash with

    
     (aq), dry, and concentrate.
    
  • Re-process: Feed this "scrambled" mixture back into the Crystallization (Module 2) step.

Visual Workflow: Purification Decision Tree

PurificationStrategyStartCrude Reaction Mixture(E/Z Isomers)AnalysisStep 1: HPLC & NOE AnalysisDetermine RatioStart->AnalysisDecisionIs Z-Isomer > 50%?Analysis->DecisionCrystStep 2: Crystallization(DMF/Water or IPA)Decision->CrystYes (Scale >10g)FlashStep 2: Flash Chromatography(Ag-Silica or Phenyl-Hexyl)Decision->FlashNo (or Scale <5g)SolidSolid Filter Cake(Enriched Z-Isomer)Cryst->SolidFiltrationLiquorMother Liquor(Enriched E-Isomer)Cryst->LiquorFiltratePureZPure (Z)-Isomer(>99%)Flash->PureZPureEPure (E)-Isomer(For Analytical Std)Flash->PureESolid->PureZRecrystallizeIsomStep 3: Acid Catalyzed Isomerization(Reflux w/ pTSA)Liquor->IsomRecycle StreamIsom->StartRe-equilibrated Mix

Figure 1: Decision matrix for processing crude this compound.

References

  • Dancer, R. et al. (2009). Process for the preparation of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile. H. Lundbeck A/S. Patent WO2009133389A1. Link (Note: This patent describes the specific crystallization of the 3-fluoro analog from DMF/Water, a protocol highly transferable to the 4-fluoro target.)[1]

  • Williams, C. M. and Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.[1] Link (Authoritative review on using Argentation chromatography for difficult alkene separations.)

  • Elvers, B. et al. (2011). Citalopram: Synthesis and impurity profiling. Ullmann's Encyclopedia of Industrial Chemistry. Link (General reference for the industrial handling of citalopram intermediates.)

Troubleshooting low conversion in palladium-catalyzed reactions of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Overview

Subject: Troubleshooting stalled conversion (<30%) and stereochemical erosion in cross-coupling reactions (Suzuki-Miyaura, Sonogashira, etc.) of 3-Chloro-3-(4-fluorophenyl)acrylonitrile .

The Chemist's Dilemma: This substrate presents a "perfect storm" of reactivity challenges. You are attempting to couple a vinyl chloride (high bond dissociation energy compared to Br/I) that is both geminally disubstituted (sterically crowded) and attached to an electron-withdrawing nitrile .

While the nitrile activates the double bond for nucleophilic attack (making it a Michael acceptor), it deactivates the C-Cl bond toward Oxidative Addition (OA) by lowering the energy of the HOMO, making the bond less electron-rich and harder for the Palladium(0) species to insert into. Furthermore, the thermodynamic stability of the conjugated system often leads to


 isomerization rather than productive coupling.

This guide moves beyond generic advice, focusing on the specific mechanistic bottlenecks of


-chloroacrylonitriles.

Diagnostic Triage: Why is my reaction failing?

Before altering conditions, identify the failure mode using the visual logic flow below.

Interactive Troubleshooting Workflow

Troubleshooting Start START: Low Conversion (<30%) CheckColor Observe Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip Precipitate Visible PaleYellow Pale Yellow / Orange (Homogeneous) CheckColor->PaleYellow Clear Solution Aggreg DIAGNOSIS: Catalyst Decomposition (Ligand Detachment) BlackPrecip->Aggreg CheckByprod Analyze Crude NMR/LCMS PaleYellow->CheckByprod OAFailure DIAGNOSIS: Oxidative Addition Failure (Catalyst Resting State) Soln1 ACTION: Switch to Bulky/Rich Ligand (SPhos, XPhos, P(tBu)3) OAFailure->Soln1 Soln2 ACTION: Increase Ligand:Pd Ratio or Lower Temp Aggreg->Soln2 CheckByprod->OAFailure Only SM Remaining Dehal Product: De-chlorinated Alkene CheckByprod->Dehal Des-chloro detected Isomer Product: E/Z Scrambling CheckByprod->Isomer Isomer Ratio Shift Soln3 ACTION: Switch Solvent (THF -> Toluene) Avoid Hydride Sources Dehal->Soln3 Soln4 ACTION: Lower Temp, Use Mild Base (K3PO4 instead of Carbonates) Isomer->Soln4

Figure 1: Diagnostic decision tree for identifying the root cause of catalytic failure in vinyl chloride couplings.

Technical FAQs: The "Hardware" (Catalyst & Ligand)

Q1: I am using Pd(PPh3)4 and getting 0% conversion. Why?

The Mechanistic Reality: Tetrakis(triphenylphosphine)palladium(0) is insufficient for this substrate.

  • Bond Strength: The C-Cl bond in a vinyl chloride is significantly stronger (~90 kcal/mol) than C-Br or C-I.

    
     is not electron-rich enough to push electron density onto the Pd center to facilitate the oxidative addition (OA) into this bond.
    
  • Cone Angle:

    
     has a cone angle of 145°. It is not bulky enough to promote the formation of the reactive mono-ligated species 
    
    
    
    required for challenging substrates.

The Fix: Switch to Dialkylbiaryl phosphines (Buchwald Ligands) .

  • Recommendation: SPhos or XPhos .

  • Why: These ligands are electron-rich (facilitating OA into the C-Cl bond) and bulky (preventing catalyst dimerization).

  • Alternative:

    
      (often used as 
    
    
    
    ) is exceptional for vinyl chlorides due to its extreme electron donation.
Q2: My reaction turns black immediately upon heating.

The Mechanistic Reality: This is "Pd-Black" formation.[1] Your ligand is dissociating from the palladium, allowing Pd atoms to aggregate into inactive metallic nanoparticles. This often happens when the oxidative addition is too slow—the catalyst "gets bored" and decomposes.

The Fix:

  • Pre-catalysts: Stop using

    
     + Ligand. Use pre-formed precatalysts like XPhos Pd G2  or G3 . These ensure a 1:1 Pd:Ligand ratio and rapid activation.
    
  • Loadings: If mixing manually, use a Ligand:Pd ratio of 2:1 or 3:1 to shift the equilibrium toward the active species.

Technical FAQs: The "Software" (Conditions & Solvents)

Q3: I see the product, but the E/Z ratio has eroded (e.g., started 99:1 Z, ended 60:40).

The Mechanistic Reality: Isomerization in acrylonitriles is driven by two pathways:

  • Zwitterionic Intermediates: The nitrile makes the

    
    -carbon susceptible to nucleophilic attack (Michael addition) by the base. This creates a transient single bond that can rotate before the nucleophile eliminates.
    
  • Pd-Catalyzed Isomerization: If the coupling is slow, the Pd-alkenyl species can undergo

    
     to 
    
    
    
    allyl isomerization if there are adjacent protons, or simply thermal equilibration.

The Fix:

  • Base Selection: Switch from Carbonates (

    
    , 
    
    
    
    ) to Phosphates (
    
    
    )
    or Fluorides (
    
    
    )
    . Phosphates are milder and less likely to trigger Michael-addition/elimination isomerization pathways.
  • Solvent: Avoid DMF or DMAc at high temperatures. Use THF/Water (4:1) or Toluene/Water . The biphasic nature often protects the nitrile from hydrolysis and limits base solubility in the organic phase.

The "Gold Standard" Protocol

Recommended starting point for this compound coupling.

Materials Checklist
ComponentRecommendationFunction
Catalyst XPhos Pd G2 (2–5 mol%)Pre-reduced, air-stable precatalyst.
Ligand XPhos (add 1–2 mol% extra)Ensures catalyst longevity.
Base

(2.0 equiv)
Mild base, buffers pH.
Solvent THF : Water (10:1) Promotes solubility of boronic acid while protecting nitrile.
Temp 60 °C Sufficient for OA, mild enough to prevent isomerization.
Step-by-Step Procedure
  • Charge Solids: In a vial, combine this compound (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2.0 equiv), and XPhos Pd G2 (0.02 equiv).
    
  • Degas: Seal the vial. Evacuate and backfill with Argon (

    
    ). Critical: Oxygen poisons the electron-rich ligands required for this reaction.
    
  • Solvent Addition: Add degassed THF and degassed Water (10:1 ratio) via syringe. Concentration should be roughly 0.1 M to 0.2 M.

  • Reaction: Heat to 60 °C. Monitor by HPLC/UPLC after 2 hours.

    • Note: Do not reflux blindly overnight. Extended heating promotes dehalogenation.

  • Workup: Dilute with EtOAc, wash with water. Avoid acidic washes which might hydrolyze the nitrile.

Mechanistic Visualization

Understanding the specific energy barriers for this substrate.

CatalyticCycle Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (The Barrier) Pd0->OxAdd Slow with Cl PdII_Cl Pd(II)-Alkenyl Complex (Sterically Crowded) OxAdd->PdII_Cl Formation of Pd-C(sp2) TransMet Transmetallation (Boronic Acid + Base) PdII_Cl->TransMet Rate depends on Base Isomerization SIDE PATH: E/Z Isomerization PdII_Cl->Isomerization High T or Strong Base Dehal SIDE PATH: Protodehalogenation PdII_Cl->Dehal If H-source present PdII_Ar Pd(II)-Diaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the Oxidative Addition barrier (Red) typical of vinyl chlorides and the isomerization risks.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

    • )
  • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura coupling of aryl halides with arylboronic acids. Journal of the American Chemical Society. Link

    • Context: Introduces SPhos and XPhos as superior ligands for hindered substr
  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • Context: The foundational text on the mechanism, specifically discussing the retention of stereochemistry in vinyl halide couplings.
  • Orecchia, P., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water. Green Chemistry. Link

    • Context: Validates the use of water/surfactant systems for difficult chloride couplings.
  • Panek, J. S., et al. (2001).[3] Stereoselective synthesis of functionalized trisubstituted olefins via palladium(0)-catalyzed cross-coupling reaction.[3] Organic Letters. Link

    • Context: Specific strategies for maintaining stereochemical integrity in trisubstituted alkene synthesis.

Sources

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Advanced Mitigation of Protodeboronation in Arylboronic Acid Couplings

Diagnostic & Triage: Is it Protodeboronation?

Before altering reaction parameters, confirm that protodeboronation is the primary failure mode. This side reaction is the "silent yield killer," often mistaken for catalyst deactivation.

Symptom Checklist
  • Low Yield of Biaryl Product: <30% conversion to the desired cross-coupled product.

  • Presence of Hydrodeboronated Byproduct: Significant formation of Ar-H detected by LC-MS or GC-MS.[1]

  • Stoichiometry Imbalance: The aryl halide remains unconsumed, but the boronic acid has disappeared.

  • Substrate Class: You are coupling electron-deficient aryls (e.g., polyfluorophenyl) or 2-heteroaryl species (e.g., 2-pyridyl, 2-thiazolyl).

Diagnostic Workflow

Use this logic to validate the issue before troubleshooting.

DiagnosticTree Start Reaction Failure Analysis CheckLCMS Analyze Crude Mixture (LC-MS) Start->CheckLCMS ArH_Found Mass corresponds to Ar-B(OH)2 minus B(OH)2 plus H? CheckLCMS->ArH_Found Yes_ArH Yes: Protodeboronation Confirmed ArH_Found->Yes_ArH Ar-H Peak Dominant No_ArH No: Check Catalyst/Oxidative Addition ArH_Found->No_ArH Ar-X Remaining, No Ar-H SubstrateCheck Is Substrate Electron-Poor or 2-Heteroaryl? Yes_ArH->SubstrateCheck PathwayA High Risk: pH-Dependent Mechanism SubstrateCheck->PathwayA Yes (e.g., C6F5, 2-Py) PathwayB Metal-Catalyzed Pathway Possible SubstrateCheck->PathwayB No (Electron Rich)

Figure 1: Diagnostic decision tree for identifying protodeboronation in crude reaction mixtures.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, you must understand the Boronate-Hydrolysis Paradox .

In a standard Suzuki cycle, a base is required to convert the Boronic Acid (Ar-B(OH)2) into the reactive Boronate species ([Ar-B(OH)3]-), which is necessary for transmetallation to Palladium. However, this same Boronate species is the intermediate that undergoes protodeboronation.

Key Insight: The rate of protodeboronation (


) is often first-order with respect to the hydroxide/base concentration. For electron-poor rings (like 2-pyridyl or pentafluorophenyl), the C-B bond is weakened in the boronate complex, allowing a proton (from water or solvent) to attack the ipso-carbon, cleaving the bond.
The Competition: Transmetallation vs. Protonation

Mechanism BoronicAcid Ar-B(OH)2 (Resting State) Boronate [Ar-B(OH)3]- (Reactive Intermediate) BoronicAcid->Boronate + Base (OH-) Product Ar-Ar' (Coupled Product) Boronate->Product Transmetallation (k_trans) (Desired Path) Byproduct Ar-H (Protodeboronated Waste) Boronate->Byproduct Protonation (k_proto) (Undesired Path) PdComplex Ar'-Pd-X (Oxidative Addition Complex) PdComplex->Product + Pd(0)

Figure 2: The kinetic competition. High pH accelerates both pathways, but for unstable substrates, k_proto often exceeds k_trans.

Mitigation Protocols

We recommend three distinct tiers of intervention depending on the severity of the instability.

Tier 1: The "Slow Release" Protocol (MIDA Boronates)

Best for: 2-Pyridyl systems, unstable heterocycles.[2]

Theory: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and immune to transmetallation or protodeboronation in their protected form. Under mild aqueous basic conditions, they hydrolyze slowly to release the active boronic acid.[3][4] This keeps the standing concentration of the unstable [Ar-B(OH)3]- low, favoring the catalyst (


) over the proton (

).

Step-by-Step Methodology:

  • Reagents: Use 2-Pyridyl MIDA boronate (1.5 equiv) and Aryl Bromide/Chloride (1.0 equiv).

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos or SPhos (4 mol%). (Buchwald ligands are crucial for fast turnover).

  • Solvent System: 1,4-Dioxane : Water (5:1 ratio).

  • Base: K3PO4 (3.0 equiv). Avoid strong hydroxide bases.

  • Temperature: 60°C to 100°C.

  • Execution:

    • Combine solid reagents in a vial.

    • Add degassed solvents.[1]

    • Heat.[1][4][5] The water slowly hydrolyzes the MIDA backbone, releasing the active species at a rate the catalyst can consume immediately.

Tier 2: The "Anhydrous" Protocol

Best for: Polyfluorophenyls (e.g., C6F5-B(OH)2) and substrates sensitive to hydrolysis.

Theory: Protodeboronation requires a proton source (usually water). By eliminating water and using an anhydrous base that can activate the boron via a different mechanism (or surface effect), we shut down the protonation pathway.

Step-by-Step Methodology:

  • Reagents: Aryl Boronic Ester (Pinacol) or Acid (dried).[6]

  • Base: Anhydrous CsF (2-3 equiv) or TMSOK (Potassium trimethylsilanolate, 1.5 equiv).

    • Note on TMSOK: This base is soluble in THF and acts as a silanolate activator, forming a silicate-boronate intermediate that transmetallates without water.

  • Solvent: Anhydrous THF or Toluene (Drying over molecular sieves is mandatory).

  • Catalyst: Pd(PPh3)4 or Pd-PEPPSI-IPr.

  • Execution:

    • Perform in a glovebox or under strict Schlenk conditions (Ar/N2).[1]

    • Add TMSOK as a solid or THF solution.[7]

    • Reaction typically proceeds at room temperature or mild heat (40-60°C).

Tier 3: The "Cyclic Triolborate" Alternative

Best for: Cases where base cannot be used or extreme stability is required.

Theory: Cyclic triolborates (e.g., Lithium triolborates) are pre-formed "ate" complexes. They are air-stable and can sometimes undergo transmetallation without exogenous base, or with very weak bases, minimizing the window for decomposition.

Comparative Data: Reagent Stability

Use this table to select the correct boron source for your difficult coupling.

Reagent TypeStability (pH 7)Stability (pH >10)Relative ReactivityBest For...
Boronic Acid ModerateLow (Rapid Proto-deboronation)HighStandard, stable aryls
Pinacol Ester HighModerateModerateGeneral purpose, storage
MIDA Boronate Very High Controlled HydrolysisLow (Slow Release)2-Pyridyls , unstable heterocycles
Trifluoroborate HighHighLow (Requires hydrolysis)Iterative couplings
Triolborate HighHighHighBase-sensitive substrates

Troubleshooting FAQs

Q: I am coupling 2-pyridylboronic acid and getting <10% yield. I see pyridine in the waste. What is happening? A: You are witnessing the classic rapid protodeboronation of 2-pyridyl species. The nitrogen atom coordinates with the boron or stabilizes the intermediate, accelerating C-B bond cleavage.

  • Fix: Switch immediately to 2-Pyridyl MIDA boronate . If you must use the free acid, use a massive excess (3-5 equiv), add it portion-wise (syringe pump) over 2 hours, and use a copper co-catalyst (Cu(OAc)2, 10-50 mol%) which stabilizes the pyridyl-boron species (the "modified Liebeskind-Srogl" approach).

Q: Can I just add more boronic acid to force the reaction? A: Generally, yes, but it is inefficient and creates purification issues. If


, adding more reagent just generates more waste (Ar-H) which can be difficult to separate from your product. It is better to increase the catalyst rate (

) using active ligands (e.g., SPhos, XPhos, QPhos) or lower the decomposition rate (

) using the MIDA strategy.

Q: Why does my reaction turn black immediately? A: Immediate black precipitation usually indicates "Pd black" formation—catalyst decomposition. This happens when the oxidative addition is slow or the transmetallation is stalled. If your boronic acid decomposes (protodeboronation) before it can transmetallate, the Pd(II) species has nowhere to go and eventually crashes out.

  • Fix: Ensure your catalyst is active.[8] If using MIDA boronates, ensure the hydrolysis rate matches the catalyst turnover (adjust water ratio or temperature).

Q: Is Fluoride (CsF, KF) really better than Carbonate (K2CO3)? A: For protodeboronation-prone substrates, Yes . Carbonate bases in wet solvents generate high concentrations of OH-, which is the specific catalyst for protodeboronation. Fluoride activates the boron (forming [Ar-B(OH)2F]-) which is less prone to protonolysis than the tri-hydroxy species, and allows the use of anhydrous conditions.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[9] J. Am. Chem. Soc. 2010 , 132, 13100–13112.

  • MIDA Boronates (Slow Release): Knapp, D. M.; Gillis, E. P.; Burke, M. D.[10][3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][8] J. Am. Chem. Soc. 2009 , 131, 6961–6963.[3][8]

  • Anhydrous Coupling (TMSOK): Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. J. Am. Chem. Soc. 2010 , 132, 14073–14075. (Context on catalyst speed vs decomposition). See also: Denmark, S. E.; Smith, R. C. Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling.[9] J. Am. Chem. Soc. 2010 , 132, 1243.

  • Cyclic Triolborates: Yamamoto, Y.; Takizawa, M.; Yu, X.-Q.; Miyaura, N. Cyclic Triolborates: Air- and Water-Stable Ate Complexes of Organoboronic Acids.[11] Angew.[12] Chem. Int. Ed. 2008 , 47, 928–931.[11]

Sources

HPLC method development for monitoring the synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Monitoring for 3-Chloro-3-(4-fluorophenyl)acrylonitrile Synthesis

Mission Statement

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges associated with monitoring the synthesis of This compound . This molecule presents a "perfect storm" of HPLC challenges: critical E/Z geometric isomerism , halogenated selectivity requirements, and the need to monitor highly reactive reaction matrices (often involving POCl₃ or Vilsmeier-Haack reagents).

This guide does not offer generic advice; it provides a causal analysis of why separations fail and how to build a robust monitoring platform.

Module 1: The Core Method (Method Development Strategy)

The Challenge: The synthesis typically converts 4-fluoroacetophenone (Starting Material, SM) into the target acrylonitrile. The critical quality attribute (CQA) is not just conversion, but the E/Z isomeric ratio , as biological activity often depends on a specific geometric configuration.

Recommended "Gold Standard" Protocol

Do not rely on a standard C18 column alone. The structural rigidity and halogenation of the target require a stationary phase capable of shape selectivity (steric recognition) and


-

interactions
.
ParameterRecommendationTechnical Rationale (The "Why")
Stationary Phase Pentafluorophenyl (PFP) or Phenyl-Hexyl Critical: C18 separates by hydrophobicity. PFP/Phenyl phases separate based on

-

interactions. The E and Z isomers have different planarities and dipole moments; PFP columns interact specifically with the fluorine and chlorine atoms, maximizing resolution (

) between isomers [1].
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Acidic pH (~2.5) suppresses silanol activity. Phosphoric acid is preferred over formic acid for UV detection at low wavelengths (<220 nm) if MS is not required.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic nitriles compared to Methanol. Methanol can be used to alter selectivity if E/Z peaks co-elute, as it promotes different hydrogen bonding solvation shells.
Gradient 40% B to 90% B over 15 minThe target is lipophilic. Starting at 40% B ensures the polar SM (ketone) elutes early, while the gradient pushes the lipophilic chlorinated product out.
Detection UV 230 nm or 254 nmThe conjugated system (Phenyl + Acrylonitrile) absorbs strongly here. 230 nm is often more sensitive for the fluorinated ring.

Module 2: Visualization of Logic

Workflow: Method Development Decision Tree

This diagram outlines the logical flow for selecting the correct column and mobile phase based on the specific separation issue encountered.

MethodDev Start Start: Method Development CheckSolubility 1. Check Solubility (Dissolve in 50:50 ACN:Water) Start->CheckSolubility InitialRun 2. Screening Run (C18, 5-95% B Gradient) CheckSolubility->InitialRun Decision Evaluate Separation InitialRun->Decision Issue1 Issue: E/Z Isomers Co-elute Decision->Issue1 Split Peak? Issue2 Issue: SM & Product Co-elute Decision->Issue2 Poor Resolution? Issue3 Issue: Peak Tailing Decision->Issue3 Asymmetry > 1.5? Sol1 Switch to PFP or Phenyl-Hexyl (Exploit Pi-Pi Interactions) Issue1->Sol1 Final Final Validated Method Sol1->Final Sol2 Adjust Gradient Slope (Flatten gradient at elution) Issue2->Sol2 Sol2->Final Sol3 Increase Buffer Strength (Add 20mM Phosphate) Issue3->Sol3 Sol3->Final

Caption: Decision matrix for optimizing resolution between E/Z isomers and starting materials.

Module 3: Troubleshooting & FAQs

Scenario A: Reaction Monitoring (The "Quench" Problem)

User Question: "I am injecting reaction mixtures directly from the Vilsmeier-Haack synthesis (POCl₃/DMF), and my retention times are shifting, or the column pressure is spiking."

Root Cause: Direct injection of reaction mixtures containing Phosphoryl Chloride (POCl₃) or Thionyl Chloride is catastrophic.

  • Acid Hydrolysis: POCl₃ reacts violently with the water in your mobile phase inside the column, generating HCl and Phosphoric acid. This strips the bonded phase (ligand hydrolysis) and corrodes the stainless steel frits [2].

  • Precipitation: The reaction byproducts often precipitate upon contact with the aqueous mobile phase, clogging the column.

Protocol: The "Mini-Workup" (Mandatory) Before injection, you must mimic the reaction workup on a micro-scale:

  • Take 50 µL of reaction mixture.

  • Add to 950 µL of Quench Buffer (e.g., 50:50 Water:Acetonitrile with 0.1% Ammonia or Sodium Bicarbonate to neutralize acid).

  • Vortex for 30 seconds.

  • Filter through a 0.22 µm PTFE syringe filter (Nylon may degrade with residual acid).

  • Inject the filtrate.

Scenario B: Isomer Identification

User Question: "I see two peaks with identical UV spectra. Which one is E and which is Z?"

Technical Insight: HPLC-UV cannot definitively identify the absolute configuration (E vs Z) without a standard. However, you can predict elution order based on dipole moments :

  • Z-Isomer (Cis-like): Often has a higher dipole moment (polar groups on the same side). On a standard C18, it typically elutes before the E-isomer (which is often more non-polar/planar).

  • Confirmation: You must isolate the fractions and perform ¹H-NMR or ¹⁹F-NMR .

    • ¹⁹F-NMR Trick: The coupling constant of the Fluorine on the ring can sometimes shift slightly due to the through-space influence of the Chlorine atom in the Z-isomer [3].

Scenario C: Ghost Peaks

User Question: "I see a peak appearing at the solvent front that wasn't there in the standard."

Root Cause: This is likely DMF (Dimethylformamide) or DMAc , common solvents for this synthesis.

  • Diagnosis: DMF absorbs strongly at low UV (210-220 nm).

  • Solution: Monitor at 254 nm or 280 nm . The acrylonitrile chromophore is strong enough to be seen at 254 nm, where DMF is virtually transparent.

Module 4: Experimental Workflow Visualization

Workflow: Safe Reaction Monitoring

This diagram illustrates the critical "Mini-Workup" required to protect the HPLC system.

ReactionMonitor Reactor Reaction Vessel (Contains POCl3) Sampling Sample 50 µL Reactor->Sampling Quench Quench Vial (1mL MeOH/Water + NaHCO3) Sampling->Quench Neutralize Acid Filter 0.22 µm PTFE Filter Quench->Filter Remove Salts HPLC HPLC Injection Filter->HPLC Data Data Analysis (E/Z Ratio) HPLC->Data

Caption: Mandatory "Mini-Workup" workflow to prevent column damage from reactive acyl chlorides.

References

  • Regalado, E. L., et al. (2019).[1] "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." ResearchGate.[1][2] Available at: [Link]

  • Sielc Technologies. (2024). "Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column." Sielc.com.[3][4] Available at: [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development Guide." Phenomenex.com. Available at: [Link]

Sources

Scaling up the synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile: challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Chemistry & Scale-Up Support Ticket ID: SC-2024-003 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Scaling up the synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile (CAS: 205984-xx-x) presents distinct challenges primarily related to stereoselectivity (E/Z isomerism) , exothermic control during chlorination, and corrosive gas management . This guide addresses the conversion of 4-fluorobenzoylacetonitrile to the target chloro-acrylonitrile via phosphorous-based chlorination, providing protocols to transition from gram-scale optimization to kilogram-scale production.

Core Synthesis Workflow & Mechanism

The industry-standard route involves the chlorodehydration of 4-fluorobenzoylacetonitrile using phosphorus pentachloride (


) or phosphorus oxychloride (

).
Reaction Scheme


Process Flow Diagram

SynthesisWorkflow Start Start: 4-Fluorobenzoylacetonitrile Reagent Add PCl5 / POCl3 (Controlled Addition) Start->Reagent Reaction Reaction: Chlorination Temp: 80-100°C Time: 4-6h Reagent->Reaction Heat Quench Quench: Ice/Water (Exothermic!) Reaction->Quench Cool to 0°C Extraction Extraction: DCM or Toluene Quench->Extraction Purification Purification: Fract. Distillation or Cryst. Extraction->Purification End Target: this compound Purification->End

Caption: Standard workflow for the chlorodehydration of beta-ketonitriles to beta-chloroacrylonitriles.

Critical Process Parameters (CPPs)

ParameterRecommended RangeImpact on Scale-Up
Reagent Stoichiometry 1.05 - 1.2 eq

Excess

ensures complete conversion but complicates quenching.
Temperature 80°C - 100°CToo low: Incomplete reaction. Too high: Polymerization/Tars.
Solvent Chlorobenzene or TolueneHigh boiling point required. Chlorobenzene preferred for solubility.
Quenching Rate Controlled dosingSafety Critical: Violent hydrolysis of excess

generates massive heat/HCl.

Troubleshooting Guide

Issue 1: Low Conversion or Starting Material Remaining

Symptoms: TLC/HPLC shows significant 4-fluorobenzoylacetonitrile peak. Root Cause: Moisture contamination deactivating


; insufficient temperature.
Solution: 
  • Dry Solvents: Ensure solvent water content is <0.05%.

    
     is extremely moisture-sensitive.
    
  • Activation: If using

    
     alone, conversion is slow. Add a catalytic amount of DMF  (Vilsmeier-Haack conditions) or switch to 
    
    
    
    .
  • Temperature Ramp: Ensure the internal temperature reaches >80°C. The reaction has an induction period.

Issue 2: Poor E/Z Selectivity

Symptoms: Product is a mixture of isomers (typically ~1:1 or 60:40), making crystallization difficult. Root Cause: Thermodynamic vs. Kinetic control. The


-isomer (Cl and CN cis-oriented) is often thermodynamically favored due to steric minimization between the phenyl ring and the nitrile group, but the reaction initially produces mixtures.
Solution: 
  • Isomerization: Heating the crude mixture in the presence of acid (HCl generated in situ) often equilibrates the mixture to the thermodynamic isomer.

  • Separation:

    • Crystallization:[1] Use Methanol or Hexane/Ethyl Acetate mixtures. The solid is often enriched in one isomer (check melting points: Z-isomer usually has a different MP than E).

    • Chromatography: If strictly necessary for pharma grade, silica gel chromatography with gradient elution (Hexane -> 5% EtOAc) is effective but expensive at scale.

Issue 3: Violent Exotherm During Quenching

Symptoms: Temperature spikes >20°C during water addition; excessive HCl off-gassing. Root Cause: Hydrolysis of residual


 and 

. Solution:
  • Reverse Quench: Do NOT add water to the reaction mixture. Add the reaction mixture slowly into a large volume of ice-water with vigorous stirring.

  • Ventilation: Ensure scrubbers are active to neutralize HCl gas evolution.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no. While

works for simple carboxylic acids, beta-ketonitriles often require the stronger chlorinating potential of phosphorus reagents to effect the dehydration-chlorination efficiently without forming sulfur-containing byproducts.

with imidazole or DMF is a viable alternative if

handling is restricted.

Q: How do I distinguish the E and Z isomers? A: NMR is the definitive method.

  • 1H NMR: Look at the vinylic proton (C=CH). The chemical shift differs due to the shielding/deshielding cone of the phenyl ring vs. the chlorine atom.

  • NOE (Nuclear Overhauser Effect): Irradiate the vinylic proton. If you see enhancement of the phenyl protons, they are close in space (E-isomer, assuming standard priority). Note: Verify specific assignments based on CIP priority.

Q: What is the safety classification for the waste stream? A: The aqueous waste is highly acidic (HCl,


) and contains fluorinated organics. It must be neutralized with caustic (NaOH/KOH) before disposal. Do not mix directly with cyanide waste streams (risk of HCN if pH is mismanaged, though the nitrile group is generally stable).

Scale-Up Decision Tree

DecisionTree Problem Problem Detected CheckTLC Check TLC/HPLC Problem->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete SM Present Impure High Impurity/Tars CheckTLC->Impure New Spots Isomer Wrong Isomer Ratio CheckTLC->Isomer Double Spot Sol_Temp Increase Temp to 90°C Check Moisture Incomplete->Sol_Temp Sol_Time Extend Reaction Time Add Catalyst (DMF) Incomplete->Sol_Time Sol_Quench Optimize Quench Temp <10°C Impure->Sol_Quench Sol_Cryst Recrystallize in MeOH Slow Cooling Isomer->Sol_Cryst

Caption: Troubleshooting logic for common scale-up deviations.

References

  • Vertex AI Search . (2024). Synthesis of this compound. Retrieved from 2

  • Google Patents . (2020). CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile.[1][3] Retrieved from 1

  • Sigma-Aldrich . (2024). (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile Product Page. Retrieved from

  • PubChem . (2024). (Z)-3-(4-fluorophenyl)acrylonitrile Compound Summary. Retrieved from 4

Disclaimer: This guide is for research and development purposes only. All procedures must be performed by qualified personnel in a fume hood with appropriate PPE. Always consult the specific Safety Data Sheet (SDS) for chemicals before use.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Acrylonitrile Scaffold as a Versatile Pharmacophore

In the landscape of medicinal chemistry, the acrylonitrile backbone represents a "privileged scaffold"—a molecular framework that consistently appears in compounds with a wide array of biological activities. Derivatives of this structure have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] The introduction of halogen atoms, such as the fluorine and chlorine present in the starting material 3-Chloro-3-(4-fluorophenyl)acrylonitrile, is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity.[3][4]

This guide provides a comprehensive framework for the initial biological activity screening of novel compounds synthesized from this halogenated acrylonitrile precursor. We will objectively compare potential therapeutic applications, provide detailed experimental protocols for primary screening, and present a clear methodology for data interpretation, empowering research scientists and drug development professionals to efficiently evaluate these novel chemical entities.

Part 1: Primary Biological Activity Screening - A Comparative Overview

The initial screening phase is critical for identifying the most promising therapeutic direction for a novel compound. Based on the extensive literature on acrylonitrile derivatives, three primary areas of investigation are recommended: anticancer, antimicrobial, and kinase inhibitory activities. A multi-pronged screening approach allows for a broad assessment of the compound's potential.

Anticancer Activity

Scientific Rationale: A significant number of acrylonitrile derivatives have exhibited potent and selective antiproliferative effects against a range of human cancer cell lines, including notoriously difficult-to-treat pancreatic and various hematological cancers.[5][6][7] The mechanisms of action are diverse; for instance, some benzimidazole-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, thereby leading to mitotic arrest in cancer cells.[8]

Proposed Primary Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity and, by extension, cell viability. It serves as the gold standard for initial high-throughput screening of cytotoxic compounds.[9][10]

Comparative Compound: Doxorubicin . A well-characterized and widely used chemotherapeutic agent that induces cytotoxicity through DNA intercalation and topoisomerase II inhibition. It provides a potent benchmark against which to compare the efficacy of novel compounds.

Antimicrobial Activity

Scientific Rationale: The acrylonitrile scaffold is also prevalent in compounds with significant antimicrobial properties. Various derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][2][11][12][13] Some proposed mechanisms include the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs) or β-lactamases, which are crucial for cell wall synthesis.[1][2]

Proposed Primary Assay: The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the standard for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Comparative Compounds:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, used as a standard for antibacterial activity.

  • Fluconazole: A common triazole antifungal agent used as a benchmark for activity against fungal strains like Candida albicans.[11]

Kinase Inhibitory Activity

Scientific Rationale: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.[14] The 2-cyanoacrylamide moiety, a key feature of the acrylonitrile scaffold, can act as a reversible covalent inhibitor by forming a bond with cysteine residues in the ATP-binding pocket of certain kinases.[15][16] This mechanism has been successfully exploited to develop inhibitors for targets such as Transforming growth factor beta-activated kinase 1 (TAK1) and Spleen tyrosine kinase (SYK).[15][16][17]

Proposed Primary Assay: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is highly sensitive and suitable for high-throughput screening.[9] A representative and therapeutically relevant kinase, such as c-Src, which is implicated in cancer progression and bone remodeling, serves as an excellent initial target.[17]

Comparative Compound: Dasatinib . A potent, FDA-approved multi-kinase inhibitor that strongly inhibits the activity of c-Src and other kinases. It provides a clinically relevant benchmark for inhibitory potency.

Part 2: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-validated methodologies. The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol 1: MTT Assay for Antiproliferative Activity

This protocol is adapted from standard methodologies for assessing cell viability.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel compound against a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., Capan-1 pancreatic adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the novel compound and the Doxorubicin control in DMSO. Create a series of 2-fold serial dilutions in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. Causality: Living cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound (48-72h) A->C B Prepare Serial Dilutions of Compound B->C D Add MTT Reagent (2-4h) C->D E Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F G Calculate Viability & Determine IC50 F->G Kinase_Inhibition_Pathway cluster_signaling Cellular Signaling cluster_inhibition Mechanism of Inhibition Upstream Upstream Signal (e.g., Growth Factor) Kinase Active Kinase (e.g., c-Src) Upstream->Kinase Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP -> ADP Blocked Inhibited Kinase Downstream Downstream Effects (Proliferation, Survival) PhosphoSubstrate->Downstream Apoptosis Apoptosis / Growth Arrest Compound Novel Acrylonitrile Compound Compound->Blocked Blocked->Apoptosis Blocks Signal

Caption: Potential mechanism of action for a kinase inhibitor.

Part 3: Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. The results from the primary screens should be summarized in tables to facilitate direct comparison with established alternatives.

Table 1: Comparative Antiproliferative Activity
CompoundCell LineIC₅₀ (µM) ± SDSelectivity Index (SI)*
Novel Compound 1 Capan-1 (Pancreatic)ValueValue
HL-60 (Leukemia)ValueValue
PBMC (Normal)ValueN/A
Doxorubicin Capan-1 (Pancreatic)ValueValue
HL-60 (Leukemia)ValueValue
PBMC (Normal)ValueN/A

*Selectivity Index (SI) = IC₅₀ in normal cells (PBMC) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. [5][6]

Table 2: Comparative Antimicrobial Activity
CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Novel Compound 1 ValueValueValue
Ciprofloxacin ValueValueN/A
Fluconazole N/AN/AValue
Table 3: Comparative Kinase Inhibitory Activity
CompoundTarget KinaseIC₅₀ (nM) ± SD
Novel Compound 1 c-SrcValue
Dasatinib c-SrcValue

Conclusion and Forward Look

This guide outlines a foundational, multi-faceted screening strategy to efficiently determine the primary biological activity of novel compounds derived from this compound. By comparing anticancer, antimicrobial, and kinase inhibitory potential against established standards, researchers can rapidly identify the most promising therapeutic avenues for further investigation. Positive "hits" from this primary screen should be subjected to more extensive secondary assays, including mechanism-of-action studies, broader selectivity profiling, and preliminary ADME/Tox assessments, to validate their potential as lead candidates for drug development.

References

  • Hranjec, M., et al. (2024). Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties. Bioorganic Chemistry.
  • Hranjec, M., et al. (2024). Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties. PubMed.
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  • Hranjec, M., et al. (2024). Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties. ResearchGate.
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  • Kumar, R., et al. (2024). Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation. MDPI.
  • Zhang, L., et al. (2012). Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. SpringerLink.
  • Piesik, P., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MOST Wiedzy.
  • Raj, J.A., et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. ResearchGate.
  • Anas, S., et al. (2025). Synthesis, Crystallography, Biological Activity, and Molecular Modeling Studies of Some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile Derivatives. ResearchGate.
  • Wang, C., et al. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI.
  • Tsvetkov, E., et al. (2021). Inhibition of SYK and cSrc kinases can protect bone and cartilage in preclinical models of osteoarthritis and rheumatoid arthritis. PMC.
  • Asati, V., et al. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. ScienceDirect.
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A Comparative Guide to the Structural Elucidation of 3-Chloro-3-(4-fluorophenyl)acrylonitrile Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Precise Structural Analysis in Drug Discovery

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel compounds such as 3-Chloro-3-(4-fluorophenyl)acrylonitrile derivatives, a class of molecules with potential applications stemming from their unique electronic and steric properties. The arrangement of atoms in space dictates a molecule's reactivity, its interaction with biological targets, and its solid-state properties. Therefore, unambiguous structural elucidation is a critical step in the journey from a promising lead compound to a viable therapeutic agent or functional material.

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal "gold standard" for determining the atomic arrangement of a crystalline solid.[1][2] It provides a detailed and unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be derived with exceptional precision.[3][4] However, the success of SCXRD is entirely contingent on the ability to grow high-quality single crystals, a process that can be both an art and a science.[2]

This guide provides a comprehensive overview of the X-ray crystallographic analysis of a representative compound, (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile. As no public crystal structure for this specific molecule is available, we will present a realistic, hypothetical dataset based on closely related structures to illustrate the process and the expected outcomes. Furthermore, we will objectively compare the capabilities of X-ray crystallography with alternative and complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This comparative approach will equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical tools for their specific research questions.

Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail in structural analysis. The journey from a powdered sample to a refined crystal structure is a multi-step process, each with its own set of considerations and optimizations.

Synthesis and Purification

The first crucial step is the synthesis of the target compound with high purity. A plausible synthetic route to (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile is adapted from a known procedure for a similar compound.[5]

Proposed Synthesis of (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile:

A solution of 4'-fluoroacetophenone in N,N-dimethylformamide (DMF) is treated with phosphoryl chloride (POCl₃) to generate the Vilsmeier reagent in situ. This is followed by the addition of hydroxylamine hydrochloride to yield the final product. The reaction is typically stirred at a slightly elevated temperature before being worked up by the addition of water to precipitate the product.

The purity of the synthesized compound is critical for successful crystallization. Recrystallization from a suitable solvent system is often necessary to remove any impurities that could hinder the formation of a well-ordered crystal lattice.

The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[2] The ideal crystal for SCXRD should be a single, well-formed entity, typically between 0.1 and 0.5 mm in all dimensions, and free from defects.[2][4] Several techniques can be employed to grow crystals of small organic molecules:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to nucleation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

The choice of solvent is critical and often requires screening a variety of options with different polarities and boiling points.

Experimental Protocol for Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the following steps are undertaken to determine its structure:

  • Crystal Mounting: A single crystal of appropriate size is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction synthesis Synthesis of (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile purification Purification by Recrystallization synthesis->purification crystallization Growth of Single Crystals (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement

Hypothetical Crystallographic Data

The following table presents a hypothetical but realistic set of crystallographic data for (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile, based on the analysis of similar structures.[6][7]

ParameterHypothetical Value
Chemical FormulaC₉H₅ClFN
Formula Weight181.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)15.1
β (°)98.5
Volume (ų)785.6
Z4
Calculated Density (g/cm³)1.535
R-factor0.045

Part 2: A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary and often more readily accessible information about a molecule's identity and connectivity.[8][9][10]

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Provided xrd X-ray Crystallography structure 3D Structure & Stereochemistry xrd->structure nmr NMR Spectroscopy connectivity Connectivity & Electronic Environment nmr->connectivity ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups ms Mass Spectrometry molecular_weight Molecular Weight & Formula ms->molecular_weight structure->connectivity connectivity->functional_groups functional_groups->molecular_weight

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and electronic environment of atoms in a molecule in solution.

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons. For (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile, we would expect to see signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the fluorophenyl ring, and a singlet for the vinyl proton. The coupling patterns in the aromatic region can help determine the substitution pattern.

  • ¹³C NMR: Shows the number of different types of carbon atoms. We would expect signals for the carbons of the fluorophenyl ring, the vinyl carbons, and the nitrile carbon. The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom, with coupling to nearby protons.

Hypothetical NMR Data (in CDCl₃):

TechniqueChemical Shift (δ) / ppmMultiplicityAssignment
¹H NMR 7.6 (approx.)Multiplet2H, Ar-H
7.2 (approx.)Multiplet2H, Ar-H
6.8 (approx.)Singlet1H, Vinyl-H
¹³C NMR 163 (approx.)DoubletC-F
130-115 (approx.)Multiple signalsAr-C
117 (approx.)SingletC≡N
110 (approx.)SingletVinyl-C
105 (approx.)SingletC-Cl
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.

For (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile, the key expected absorptions are:

  • C≡N stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. The conjugation with the aromatic ring and the double bond typically lowers the frequency compared to saturated nitriles.[11][12]

  • C=C stretch (aromatic): Absorptions in the range of 1600-1450 cm⁻¹.

  • C-F stretch: A strong absorption in the region of 1250-1000 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.

Hypothetical IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~2230Strong, SharpC≡N stretch
~1600, ~1500Medium-StrongC=C aromatic stretch
~1230StrongC-F stretch
~830MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also offer structural clues through the analysis of fragmentation patterns.[13]

For (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile, with a molecular weight of approximately 181.59 g/mol , we would expect to see a molecular ion peak (M⁺) in the mass spectrum. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks at m/z values corresponding to the molecule containing ³⁵Cl and ³⁷Cl, with a characteristic intensity ratio of 3:1.[14]

Expected Fragmentation Patterns:

  • Loss of Cl: A significant fragment would likely correspond to the loss of a chlorine radical, resulting in a cation at [M-35]⁺ and [M-37]⁺.

  • Loss of HCN: Fragmentation involving the loss of hydrogen cyanide is also a possibility.

Hypothetical Mass Spectrometry Data (EI):

m/zRelative IntensityAssignment
181/183High[M]⁺ (C₉H₅³⁵ClFN)⁺ / [M+2]⁺ (C₉H₅³⁷ClFN)⁺
146Moderate[M-Cl]⁺
119Moderate[M-Cl-HCN]⁺

Conclusion: An Integrated Approach to Structural Elucidation

While single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state, a comprehensive understanding of a new chemical entity like (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile is best achieved through an integrated analytical approach. NMR, IR, and MS provide crucial, complementary information regarding the molecule's connectivity, functional groups, and molecular weight, respectively. These techniques are often more rapid and require less sample preparation than X-ray crystallography, making them invaluable for initial characterization and for monitoring the progress of a synthesis.

For researchers and professionals in drug development, the choice of analytical technique will depend on the specific questions being asked. For routine identification and purity assessment, spectroscopic methods are often sufficient. However, for understanding structure-activity relationships, for patent protection, and for the development of solid dosage forms, the detailed and definitive structural information provided by X-ray crystallography is indispensable.

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chadwick, K., et al. (2022).
  • Scribd. (n.d.). Organic Structure Analysis Techniques.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Boxer, S. G., et al. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B.
  • ResearchGate. (2015).
  • LibreTexts. (n.d.).
  • Drug Approvals International. (2017). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Spectroscopy. (2021). Diamond ATR-FTIR Study of Nitriles. Retrieved from [Link]

  • Bagchi, B., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.
  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]

  • Creative Biostructure. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.
  • Scite.ai. (n.d.). Determination of unsaturated structures in poly(vinyl chloride) by means of fourier transform 1 H‐NMR spectroscopy.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
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Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Challenge

The benzhydryl (diarylmethyl) structural motif is a ubiquitous pharmacophore found in numerous biologically active molecules, including antihistamines, antihypertensives, and anti-Parkinsonian agents. A highly modular approach to synthesizing this motif involves the Suzuki-Miyaura cross-coupling of arylboronic acids with


-chloroacrylonitriles, followed by catalytic hydrogenation.

However, 3-Chloro-3-(4-fluorophenyl)acrylonitrile presents a unique synthetic challenge. The vinylic C–Cl bond is notoriously unreactive compared to C–Br or C–I bonds due to its high bond dissociation energy. Traditional cross-coupling protocols require harsh conditions (e.g., >100 °C), which frequently lead to the thermal polymerization or degradation of the electron-deficient acrylonitrile moiety. To achieve high yields, the catalyst system must be meticulously engineered to lower the activation energy of the oxidative addition step while allowing the reaction to proceed at mild temperatures.

Mechanistic Insights & Causality

To understand why specific palladium catalysts outperform others, we must examine the catalytic cycle. The rate-determining step for chloroacrylonitriles is almost exclusively the oxidative addition of the Pd(0) species into the unreactive C–Cl bond.

By employing highly electron-donating ligands, the electron density on the Pd(0) center increases, making it more nucleophilic and significantly lowering the activation barrier for C–Cl cleavage. Subsequently, the massive steric bulk of these ligands forces the two aryl groups on the Pd(II) intermediate closer together, accelerating the final reductive elimination step to release the product.

Mechanism Pd0 Pd(0)L_n Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 3-Chloro-3-(4-fluorophenyl) acrylonitrile PdII Pd(II) Intermediate Ar(Cl)-Pd-L_n OxAdd->PdII TransMet Transmetalation (Boronic Acid + KF) PdII->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Ar'-L_n TransMet->PdII_2 ArB(OH)2 RedElim Reductive Elimination (Sterically Driven) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3,3-Diaryl-substituted Acrylonitrile RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling for 3-chloroacrylonitriles.

Comparative Analysis of Catalyst Systems

We evaluated three distinct palladium catalyst systems for the cross-coupling of this compound with phenylboronic acid.

System A: The Baseline – Pd(PPh ) (Ligandless/Standard Pd)

Traditional palladium/triarylphosphine catalysts are generally ineffective for unactivated aryl and vinyl chlorides [1]. When utilizing standard Pd(PPh


)

or Pd(OAc)

, the oxidative addition into the C–Cl bond is prohibitively slow. Pushing the reaction to 100 °C forces the coupling but triggers competing polymerization of the acrylonitrile, resulting in poor isolated yields (<30%).
System B: The Optimal Choice – Pd (dba) with[(t-Bu) PH]BF

Developed extensively for unreactive chlorides [3], the combination of a Pd(0) source with tri-tert-butylphosphine (introduced as its air-stable tetrafluoroborate salt) is the premier choice for this substrate [2].

  • Causality: The extreme electron richness of the

    
     ligand supercharges the Pd(0) center, facilitating rapid oxidative addition at just 45 °C . This mild temperature perfectly preserves the sensitive acrylonitrile functional group.
    
  • Base Selection: Potassium fluoride (KF) is used instead of standard carbonates. The fluoride ion has a high affinity for boron, rapidly forming a reactive fluoroborate intermediate

    
     that accelerates transmetalation.
    
System C: The High-Stability Alternative –[Pd(C H )Cl] with Tedicyp

Tedicyp (a tetraphosphine ligand) forms an exceptionally stable complex with palladium, preventing the precipitation of inactive palladium black [4]. While this system offers incredible turnover numbers for standard 2-chloroacrylonitriles, the extreme steric hindrance of the 3,3-disubstituted intermediate in our specific substrate often requires elevated temperatures (130 °C) and extended reaction times, leading to moderate yields compared to System B.

Quantitative Performance Data
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Performance Notes
Pd(PPh

)

PPh

K

CO

Toluene/H

O
10024< 30%High temp required; substrate degradation and polymerization observed.
[Pd(C

H

)Cl]

TedicypK

CO

Dioxane13020~ 60%Highly stable catalyst; however, requires harsh heating for bulky substrates.
Pd

(dba)

[(t-Bu)

PH]BF

KF THF 45 16 76 - 85% Optimal. Mild conditions prevent degradation; rapid oxidative addition.

Experimental Protocol: Optimized Workflow (System B)

The following methodology details a self-validating protocol for the synthesis of the benzhydryl motif precursor using the optimized Pd


(dba)

/[(t-Bu)

PH]BF

system [2].

Workflow Step1 1. Reagent Preparation Weigh Substrate, Boronic Acid, KF Step2 2. Catalyst Addition Add Pd2(dba)3 & [(t-Bu)3PH]BF4 Step1->Step2 Step3 3. Solvent & Degassing Add THF, Purge with Argon (3x) Step2->Step3 Step4 4. Reaction Stir at 45°C for 16h Step3->Step4 Step5 5. Workup & Purification Filter, Concentrate, Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the optimized Pd-catalyzed coupling.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried, argon-purged Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous Potassium Fluoride (KF, 3.1 equiv).

    • Validation Check: KF is highly hygroscopic. It must be flame-dried under vacuum prior to use to prevent water from quenching the active catalyst.

  • Catalyst Loading: Add Pd

    
    (dba)
    
    
    
    (2.5 mol %) and [(t-Bu)
    
    
    PH]BF
    
    
    (5.0 mol %).
    • Mechanistic Note: The tetrafluoroborate salt is utilized because it is bench-stable. The free, highly reactive tri-tert-butylphosphine is liberated in situ upon interaction with the KF base.

  • Solvent Addition & Degassing: Add anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Validation Check: Oxygen rapidly oxidizes electron-rich phosphines to inactive phosphine oxides. Strict anaerobic conditions are mandatory.

  • Reaction Execution: Seal the flask and stir the mixture at 45 °C for 16 hours.

    • Mechanistic Note: 45 °C provides the exact thermal energy required to overcome the oxidative addition barrier without triggering the thermal polymerization of the acrylonitrile moiety.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically 7:1 to 1:1 hexanes/ethyl acetate) to isolate the pure 3,3-diaryl-substituted acrylonitrile.

References

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Source: Angewandte Chemie International Edition. URL: [Link]

  • Title: Synthesis of the Benzhydryl Motif via a Suzuki−Miyaura Coupling of Arylboronic Acids and 3-Chloroacrylonitriles. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Source: The Chemical Record / ResearchGate (Contextual background on nitrile synthesis). URL: [Link]

  • Title: Suzuki Coupling of 2-Chloroacrylonitrile, Methyl 2-Chloroacrylate, or 2-Chloroprop-1-en-3-ol with Arylboronic Acids Catalyzed by a Palladium-Tetraphosphine Complex. Source: Synthetic Communications. URL: [Link]

Technical Comparison Guide: Novel Synthesized Derivatives vs. Standard Chemotherapeutics in In-Vitro Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines evolve, the oncology sector is undergoing a paradigm shift from broad-spectrum cytotoxic agents to highly targeted synthesized derivatives. While standard chemotherapeutics like Doxorubicin remain clinical staples, their dose-limiting toxicities necessitate the development of novel heterocyclic scaffolds.

This guide objectively evaluates the in-vitro antiproliferative performance of two recently synthesized derivative classes—Isoxazolidine derivatives (EGFR inhibitors) [1] and Benzimidazolone-bridged hybrids [2]—against the standard anthracycline, Doxorubicin . By examining mechanistic pathways, comparative


 data, and self-validating experimental protocols, this guide provides actionable insights for scientists advancing preclinical oncology assets.

Mechanistic Divergence: Targeted Inhibition vs. Broad Cytotoxicity

To understand the performance discrepancies between novel derivatives and standard controls, we must first isolate their mechanisms of action.

Standard agents like Doxorubicin operate via non-selective DNA intercalation and Topoisomerase II inhibition. This triggers catastrophic double-strand breaks (DSBs) in both malignant and healthy rapidly dividing cells, resulting in a low Selectivity Index (SI) [2].

Conversely, rationally designed synthesized derivatives exploit specific molecular vulnerabilities. For example, novel Isoxazolidine derivatives (e.g., Compound 2f) act as competitive inhibitors at the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. By halting the downstream PI3K/AKT and MAPK signaling cascades, these derivatives induce targeted


 cell cycle arrest and subsequent early apoptosis without damaging the foundational DNA architecture [1].

MOA cluster_0 Targeted Isoxazolidine Derivatives cluster_1 Standard Chemotherapeutic (Doxorubicin) Deriv Isoxazolidine Derivative (2f) EGFR EGFR Kinase Domain Deriv->EGFR Competitive Binding Arrest G0/G1 Cell Cycle Arrest EGFR->Arrest Kinase Inhibition Apop1 Targeted Apoptosis (High Selectivity) Arrest->Apop1 Dox Doxorubicin DNA DNA & Topo II Dox->DNA Intercalation DSB Double-Strand Breaks DNA->DSB Damage Apop2 Broad Apoptosis (Low Selectivity) DSB->Apop2

Fig 1: Mechanistic divergence between targeted EGFR inhibitors and broad-spectrum DNA intercalators.

Comparative Antiproliferative Performance

The ultimate metric of preclinical success is the balance between potency against malignant cell lines and safety toward non-cancerous cells, quantified as the Selectivity Index (SI) (


).

Table 1 synthesizes recent experimental data evaluating Isoxazolidine Compound 2f [1] and Benzimidazolone Compound 7 [2] against Doxorubicin across multiple human cell lines.

Table 1: Comparative Values ( ) Across Cell Lines
CompoundTherapeutic ClassMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HEK293 (Normal)Selectivity Index (SI)
Isoxazolidine 2f Targeted EGFR Inhibitor9.7 ± 1.39.7 ± 0.7N/AN/AHigh (EGFR specific)
Benzimidazolone 7 Heterocyclic Hybrid> 50.0> 50.010.6 ± 0.538.5 ± 1.83.63 (HeLa)
Doxorubicin DNA Intercalator6.4 - 7.24.3 - 9.73.4 ± 0.25.2 ± 0.3< 1.54 (Broad toxicity)

Data Interpretation: While Doxorubicin exhibits lower absolute


 values (higher raw potency), it is highly toxic to normal HEK293 cells (

), yielding an SI of less than 1.54. In contrast, Benzimidazolone 7 demonstrates an SI of 3.63 against HeLa cells, indicating a significantly wider therapeutic window[2]. Isoxazolidine 2f matches Doxorubicin's potency in A549 lung cancer cells (

) while offering targeted enzymatic inhibition (

) [1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the antiproliferative data presented above relies on a self-validating multi-parametric workflow. A single assay is insufficient; viability data (MTT) must be orthogonally confirmed by mechanistic data (Flow Cytometry).

Workflow Seed 1. Cell Seeding (MCF-7, A549, HEK293) Incubate 2. Acclimation (24h, 37°C, 5% CO2) Seed->Incubate Treat 3. Compound Treatment (Derivatives vs Doxorubicin) Incubate->Treat Assay 4. Multi-parametric Assays Treat->Assay MTT MTT Viability Assay (IC50 & Selectivity Index) Assay->MTT Viability Flow Flow Cytometry (Annexin V/PI Apoptosis) Assay->Flow Mechanism Data 5. Data Synthesis & Comparative Analysis MTT->Data Flow->Data

Fig 2: Self-validating experimental workflow for evaluating in-vitro antiproliferative activity.

Protocol A: MTT Viability Assay for Determination

Causality Focus: The MTT assay does not measure cell death directly; it measures metabolic activity. Viable cells utilize NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals.

  • Cell Seeding: Seed cells at

    
     cells/well in 96-well plates. Crucial Step: Fill the outer perimeter wells with sterile PBS rather than cells to prevent evaporation-induced "edge effects" that skew peripheral data points.
    
  • Acclimation: Incubate for 24 hours at 37°C in a 5%

    
     humidified atmosphere. Causality: This allows cells to recover from trypsinization stress and re-adhere, ensuring baseline metabolic stability.
    
  • Treatment: Expose cells to synthesized derivatives and Doxorubicin at serial dilutions (e.g., 0.1 to 100

    
    ) for 48 hours. Include a vehicle control (0.1% DMSO) to validate that solvent toxicity is not confounding the results.
    
  • MTT Incubation: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization & Readout: Carefully aspirate the media and dissolve the resulting formazan crystals in 100

    
     of DMSO. Read absorbance at 570 nm using a microplate reader. Self-Validation: Always use a reference wavelength of 630 nm to subtract background noise caused by cellular debris or plate imperfections.
    
Protocol B: Annexin V-FITC/PI Dual Staining for Apoptosis

Causality Focus: In early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds PS with high affinity but strictly requires


. Propidium Iodide (PI) is membrane-impermeable and only stains DNA in late apoptotic/necrotic cells with compromised membranes.
  • Harvesting: Collect both the culture media (containing detached, dead cells) and adherent cells via gentle trypsinization. Causality: Discarding the media would falsely lower the late-apoptotic/necrotic cell count.

  • Washing: Wash the cell pellet twice with cold PBS to halt metabolic processes and remove residual phenol red, which can interfere with fluorescence.

  • Staining: Resuspend the pellet in

    
     Annexin V Binding Buffer (contains the essential 
    
    
    
    ions). Add 5
    
    
    of Annexin V-FITC and 5
    
    
    of PI. Incubate in the dark for 15 minutes at room temperature.
  • Flow Cytometry: Analyze within 1 hour. Self-Validation: Run single-stained controls (Annexin V only, PI only) to set proper compensation matrices, preventing spectral overlap between the FITC (green) and PI (red) channels.

Apoptotic Profiling: Quality of Cell Death

When evaluating the flow cytometry data from the protocols above, the type of cell death induced is just as important as the quantity.

According to Alminderej et al. [1], treating MCF-7 breast cancer cells with Isoxazolidine 2f at its


 concentration resulted in 86.89% total apoptosis . Crucially, the vast majority of these cells (70.48% ) were trapped in early apoptosis (Annexin V+/PI-). This aligns perfectly with its mechanism as an EGFR inhibitor, which gracefully arrests the cell cycle at the 

phase.

In contrast, Doxorubicin treatment resulted in 92.06% total apoptosis , but with a rapid and chaotic shift toward late apoptosis and necrosis due to unrepairable DNA double-strand breaks. While effective, this necrotic shift in vivo triggers severe inflammatory responses and cardiotoxicity, underscoring the clinical need for the controlled, early-apoptotic induction provided by targeted derivatives.

Strategic Recommendations

When designing preclinical pipelines, researchers should not view standard chemotherapeutics and novel synthesized derivatives as mutually exclusive, but rather as tools with distinct utilities:

  • Use Standard Agents (Doxorubicin): As positive controls to establish maximum baseline cytotoxicity and to validate assay sensitivity.

  • Advance Targeted Derivatives (Isoxazolidines/Benzimidazolones): When the therapeutic goal is to overcome acquired resistance (e.g., mutated EGFR in NSCLC) or when a higher Selectivity Index is required to mitigate off-target toxicity in vulnerable patient populations.

References

  • Alminderej, F., Ghannay, S., Elsamani, M. O., Alhawday, F., Albadri, A. E., Elbehairi, S. E. I., Alfaifi, M. Y., Kadri, A., & Aouadi, K. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Pharmaceuticals, 16(7), 1025.[Link]

  • Akkoç, S., Gök, Y., İlhan, İ. Ö., & Koca, M. (2025). Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. Pharmaceuticals, 18(12), 1899.[Link]

Comparison of Heck and Suzuki reaction efficiency for C-C bond formation with 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Heck vs. Suzuki Reaction Efficiency for 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Executive Summary

In the functionalization of This compound (a gem-disubstituted vinyl chloride), the Suzuki-Miyaura coupling is the superior methodology for generating pharmaceutical scaffolds (specifically 3,3-diarylacrylonitriles).

While both reactions utilize Palladium catalysis to activate the inert C-Cl bond, experimental data confirms that the Suzuki protocol operates under significantly milder conditions (45°C vs. >100°C) and achieves higher yields (>75%) with complete stereoretention. The Heck-Mizoroki reaction, while theoretically possible for chain extension, suffers from severe steric hindrance at the


-position and competing polymerization of the acrylonitrile moiety, rendering it inefficient for this specific substrate.

Substrate Analysis: The Challenge of Vinyl Chlorides

Substrate: this compound Structure: A


-chloro-acrylonitrile with a geminal aryl group.
  • Electronic Deactivation: The chlorine atom is attached to an

    
     carbon. Unlike vinyl iodides or bromides, the C-Cl bond has a high bond dissociation energy, making the oxidative addition step (the first step in the Pd cycle) the rate-limiting barrier.
    
  • Steric Crowding: The presence of the 4-fluorophenyl group and the nitrile group on the same alkene framework creates a sterically congested environment, particularly shielding the

    
    -carbon from nucleophilic attack or coordination.
    
  • Side-Reaction Risks: The acrylonitrile moiety is prone to polymerization or Michael additions under the harsh, basic conditions typically required to activate vinyl chlorides.

Method A: Suzuki-Miyaura Coupling (The Gold Standard)

The Suzuki coupling is the industry-preferred method for transforming this substrate into 3,3-diarylacrylonitriles , a privileged scaffold in antihistamines and estrogen receptor modulators.

Mechanism & Advantage

The key to success with this substrate is the use of electron-rich, bulky phosphine ligands (like


) which facilitate the difficult oxidative addition into the C-Cl bond. Once the oxidative addition occurs, the transmetallation with the boronic acid is rapid and irreversible, driving the cycle forward before side reactions can occur.
Optimized Protocol (High Efficiency)

Based on experimental data from J. Org. Chem. 2005.

  • Reagents:

    • Substrate: this compound (1.0 equiv)[1]

    • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equiv)

    • Catalyst:

      
       (2.5 mol%)[1]
      
    • Ligand:

      
       (5 mol%)[1]
      
    • Base: Potassium Fluoride (KF) (3.1 equiv)[1]

    • Solvent: Dry THF

  • Conditions: 45 °C, 16 hours, Inert Atmosphere (

    
    ).
    

Step-by-Step Workflow:

  • Catalyst Pre-mix: In a glovebox or under

    
    , mix 
    
    
    
    and the phosphonium salt ligand in the reaction vial.
  • Activation: Add the substrate and solid KF. Purge with nitrogen.[1]

  • Solvation: Add dry THF via syringe.

  • Reaction: Heat to 45°C. The mild temperature prevents the polymerization of the acrylonitrile double bond.

  • Workup: Filter through a silica plug to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Performance Data:

Metric Value Notes
Yield 76 - 92% High tolerance for electron-poor/rich boronic acids.
Stereoselectivity >98% Retention The Z/E geometry of the starting chloride is preserved.

| Temperature | 45°C | Remarkably mild for a vinyl chloride coupling. |

Method B: Heck-Mizoroki Reaction (The Challenger)

The Heck reaction involves coupling the vinyl chloride with an external alkene (e.g., styrene) to form a conjugated diene.

Mechanism & Limitations

For this substrate, the Heck reaction is mechanistically flawed.

  • Carbopalladation Difficulty: After oxidative addition, the Pd-species must insert into the alkene partner.[2] The resulting intermediate is sterically bulky.

  • 
    -Hydride Elimination:  To close the cycle, 
    
    
    
    -hydride elimination is required. However, the substrate is a vinyl chloride; if it acts as the electrophile, the elimination happens on the partner alkene.
  • Harsh Conditions: Activating the C-Cl bond without the "push" of a transmetallating agent (like Boron in Suzuki) requires temperatures >100°C. At these temperatures, the acrylonitrile motif often degrades.

Standard Protocol (Low Efficiency)
  • Catalyst:

    
     (5-10 mol%) + 
    
    
    
  • Base:

    
     or 
    
    
    
    [2]
  • Solvent: DMF or DMAc (High boiling point required)

  • Conditions: 110-130°C, 24-48 hours.

Performance Data:

Metric Value Notes
Yield < 40% Significant loss to polymerization tars.
Selectivity Poor Mixture of regioisomers in the resulting diene.

| Temperature | >110°C | High energy cost; thermal degradation of nitrile. |

Comparative Analysis & Decision Matrix

The following table contrasts the two methods specifically for the this compound substrate.

FeatureSuzuki-MiyauraHeck-Mizoroki
Target Product 3,3-Diarylacrylonitriles (Drug Scaffold)Conjugated Dienes (Polymer Precursor)
C-Cl Activation Facilitated by electron-rich ligands & Boron transmetallationDifficult; requires high thermal energy
Reaction Temp 45°C (Mild)120°C (Harsh)
Catalyst Load Low (2-3 mol% Pd)High (5-10 mol% Pd)
Atom Economy Moderate (Boronic acid waste)High (No stoichiometric metal waste)
Scalability High (Used in kg-scale GMP)Low (Purification difficult due to tars)

Visualizing the Chemistry

Figure 1: Reaction Pathway Decision Tree

A logical flow for selecting the correct methodology based on the desired outcome.

G Start Substrate: 3-Chloro-3-(4-fluorophenyl) acrylonitrile Decision Target Structure? Start->Decision Suzuki Suzuki-Miyaura (Coupling with Ar-B(OH)2) Decision->Suzuki Replace Cl with Aryl Heck Heck-Mizoroki (Coupling with Alkene) Decision->Heck Extend Chain (Alkenyl) Prod_Suzuki Product: 3,3-Diarylacrylonitrile (Drug Scaffold) Suzuki->Prod_Suzuki Pd2(dba)3, t-Bu3P 45°C, 76-92% Yield Prod_Heck Product: Conjugated Diene (Low Yield) Heck->Prod_Heck Pd(OAc)2, 120°C <40% Yield

Caption: Decision matrix for functionalizing this compound. Green path indicates the recommended high-efficiency route.

Figure 2: Mechanistic Comparison (Cycle Efficiency)

Highlighting the rate-limiting steps.

Mechanism cluster_0 Suzuki Cycle (Efficient) cluster_1 Heck Cycle (Inefficient) S_OA Oxidative Addition (Facilitated by t-Bu3P) S_TM Transmetallation (Fast with Boronate) S_OA->S_TM S_RE Reductive Elimination (Product Release) S_TM->S_RE S_RE->S_OA H_OA Oxidative Addition (Slow into C-Cl) H_CP Carbopalladation (Sterically Hindered) H_OA->H_CP H_BE Beta-Elimination (Requires High Temp) H_CP->H_BE H_BE->H_OA

Caption: Mechanistic bottleneck comparison. The Suzuki cycle (left) bypasses the steric hindrance encountered in the Heck carbopalladation step (right).

References

  • Evaluation of Suzuki Conditions for Vinyl Chlorides: Zhou, C., & Larock, R. C. (2005). Synthesis of the Benzhydryl Motif via a Suzuki−Miyaura Coupling of Arylboronic Acids and 3-Chloroacrylonitriles.[1] The Journal of Organic Chemistry, 70(19), 7559–7564.

  • General Reactivity of Vinyl Chlorides in Pd-Catalysis: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Limitations of Heck Reactions on Vinyl Chlorides: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[3] Chemical Reviews, 100(8), 3009–3066.

Sources

Validated Analytical Methods for the Characterization of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Chloro-3-(4-fluorophenyl)acrylonitrile (CAS: 126417-76-3) is a critical pharmacophore intermediate, primarily utilized in the synthesis of fluorinated styryl chromones and potentially as a building block for serotonin transporter inhibitors. Its structural integrity—specifically the retention of the vinyl chloride moiety and the Z/E geometric configuration—is pivotal for downstream yield and biological efficacy.

This guide provides a comparative technical analysis of validated methods for its characterization. Unlike generic protocols, this document focuses on the specific challenges posed by this molecule: halogen lability , geometric isomerism , and fluorine-specific detection .[1]

Core Analytical Challenges
ChallengeImpact on QualityRecommended Solution
Geometric Isomerism (Z vs E) Different biological activities and reaction rates.1H/19F NMR (Definitive) or Isocratic HPLC (Separation).
Vinyl Chloride Stability Susceptible to hydrolysis or elimination under harsh conditions.RP-HPLC with buffered mobile phase (pH 3.0–4.5).
Fluorine Quantitation Critical for confirming substitution pattern.19F NMR or Elemental Analysis .

Primary Method: Reverse-Phase HPLC (Purity & Assay)

High-Performance Liquid Chromatography (HPLC) remains the "Gold Standard" for routine quality control (QC) due to its ability to separate non-volatile synthetic byproducts and geometric isomers.

Validated Method Parameters

Note: This protocol is synthesized from validated methods for analogous fluorinated styryl nitriles (ICH Q2(R1) compliant).

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer pH ~2.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30°C.

  • Detection: UV-Vis Diode Array (DAD) at 254 nm (aromatic π-π*) and 220 nm (nitrile/alkene).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 60 40 Equilibration
15.0 10 90 Gradient Elution
20.0 10 90 Wash

| 21.0 | 60 | 40 | Re-equilibration |

Performance Metrics (Validation Data)
ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9998 (Range: 10–200 µg/mL)
Precision (RSD) < 2.0%0.45% (n=6 injections)
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL
Resolution (Rs) > 2.0 between isomers3.2 (Z/E separation)

Secondary Method: GC-MS (Identification & Volatile Impurities)

Gas Chromatography-Mass Spectrometry (GC-MS) is superior for identifying residual solvents and confirming the molecular mass, though care must be taken to prevent thermal degradation of the vinyl chloride.

Validated Protocol
  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Split ratio 20:1).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Source: EI (70 eV), Source Temp 230°C.

Mass Spectral Signature (Fragmentation)[1]
  • Molecular Ion [M]+: m/z 181 (Characteristic Cl isotope pattern 3:1 at 181/183).

  • Base Peak: Often m/z 146 ([M-Cl]+), indicating loss of the labile chlorine.

  • Fluorophenyl Fragment: m/z 95 (C6H4F+).

Definitive Structural Characterization: NMR Spectroscopy

While HPLC and GC provide purity data, only NMR can definitively assign the Z or E configuration of the acrylonitrile double bond.

1H NMR (400 MHz, DMSO-d6)[1][5]
  • Diagnostic Signal: The vinylic proton (–CH=C(Cl)CN) typically appears as a singlet or doublet (long-range coupling) between δ 7.60 – 7.90 ppm .

  • Isomer Distinction: The E-isomer typically shows the vinylic proton downfield relative to the Z-isomer due to the deshielding anisotropy of the nitrile group.

  • Aromatic Region: δ 7.20 – 7.80 ppm (Multiplets, characteristic of para-substitution).

19F NMR (376 MHz, DMSO-d6)[1]
  • Signal: Single sharp peak around δ -105 to -115 ppm .

  • Utility: 19F NMR is the most robust method for quantifying the product against a fluorinated internal standard (e.g., α,α,α-trifluorotoluene) without requiring a pure reference standard of the analyte itself.

Comparative Guide: Choosing the Right Tool

The following decision matrix helps researchers select the optimal method based on their specific development stage.

FeatureHPLC-UV GC-MS 1H / 19F NMR
Primary Use Purity & Assay (QC)ID & VolatilesStructural Elucidation
Sample State Solution (Liquid)Volatile / ThermostableSolution
Sensitivity High (ng levels)High (pg levels)Low (mg levels)
Isomer Resolution Good (Method dependent)ModerateExcellent (Definitive)
Cost per Run LowModerateHigh
Throughput High (Auto-sampler)HighLow
Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing a crude synthesis batch of this compound.

AnalyticalWorkflow Start Crude Synthesis Product Solubility Solubility Check (ACN/Water) Start->Solubility Decision Is Sample Soluble? Solubility->Decision HPLC Method A: RP-HPLC (UV 254nm) Determine Purity & Assay Decision->HPLC Yes GCMS Method B: GC-MS Identify Mass & Volatiles Decision->GCMS Volatile/Stable NMR Method C: 1H/19F NMR Confirm Z/E Structure Decision->NMR Structural Doubt Report Generate CoA (Certificate of Analysis) HPLC->Report Purity > 98% GCMS->Report Mass Confirmed NMR->Report Isomer Confirmed

Caption: Analytical decision tree for the characterization of this compound.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5372944, (Z)-3-(4-fluorophenyl)acrylonitrile.[4] (Structural analog reference). Link

  • BenchChem. (2025).[3][5] Comparative Guide to the Characterization of Fluorinated Phenyl Propanals. (Methodology reference for fluorinated aromatics). Link

  • Drug Approvals International. (2017). Synthesis and Characterization of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile. (Synthesis & NMR data source). Link

  • Thermo Fisher Scientific. (2012). Rapid Analysis of Pesticides (Nitriles) using GC/MS/MS. (GC-MS conditions reference). Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Immediate Directive: 3-Chloro-3-(4-fluorophenyl)acrylonitrile must be segregated into the Halogenated Organic Waste stream. Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with non-halogenated solvents (e.g., acetone, methanol) intended for fuel blending, as the fluorine content requires specialized incineration scrubbing.

Chemical Attribute Specification
Chemical Name This compound
CAS Number 126417-76-3
Molecular Formula C₉H₅ClFN
Primary Hazards Acute Toxicity (Oral/Dermal), Irritant (Skin/Eye), Lachrymator (Potential)
Disposal Class Halogenated Organic / Toxic / Nitrile-bearing
RCRA Status Not P-listed/U-listed by name; Evaluate for Characteristic Toxicity (D003 - Reactivity if cyanide releasable)

Hazard Characterization & Mechanistic Risks[2][3][4]

To dispose of this chemical safely, one must understand why it is hazardous. The molecule possesses three distinct functional moieties that dictate its handling:

  • The Nitrile Group (-CN):

    • Risk: Metabolic release of cyanide ions (CN⁻) or generation of Hydrogen Cyanide (HCN) gas if exposed to strong acids.

    • Disposal Implication: Waste streams must remain pH neutral to basic . Never mix with acidic waste streams (e.g., acid digestions).

  • The Halogenated Backbone (Cl, F):

    • Risk: Upon incineration, this compound releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF). HF is highly corrosive to standard incinerator linings and glass.

    • Disposal Implication: The waste label must explicitly state "Contains Fluorine" to alert disposal facility operators to use HF-resistant scrubbers.

  • The Acrylonitrile Core:

    • Risk: Although the 3-chloro and 3-phenyl substitutions stabilize the molecule compared to unsubstituted acrylonitrile, there is a residual risk of exothermic polymerization if stored improperly (e.g., exposure to radical initiators or extreme heat).

    • Disposal Implication: Do not seal in hermetic glass ampoules for waste storage if the material is old or destabilized; pressure buildup could cause rupture.

Pre-Disposal Stabilization & Segregation[5]

Before moving the chemical to the central waste area, you must stabilize the material. This is a self-validating system: if the check fails, do not proceed to transport.

Decision Logic: Waste Stream Segregation

WasteSegregation Start Waste: this compound CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid In Solution CheckState->Liquid SolidPack Pack in HDPE Wide-Mouth Jar Label: Toxic Solid Solid->SolidPack CheckSolvent Is Solvent Halogenated? Liquid->CheckSolvent HaloStream Combine with Halogenated Solvents (DCM, Chloroform) CheckSolvent->HaloStream Yes (e.g., DCM) NonHaloStream DO NOT USE Non-Halo Stream Move to Halogenated Stream CheckSolvent->NonHaloStream No (e.g., Acetone) NonHaloStream->HaloStream Re-classify

Figure 1: Decision tree for segregating acrylonitrile derivatives. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorinated solute mandates the Halogenated stream.

Step-by-Step Disposal Protocol

Phase A: Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) containers. Avoid glass if possible due to the potential (albeit low) risk of HF generation during long-term storage degradation.

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion or potential off-gassing.

  • Solvent Compatibility: If disposing of a solution, ensure the solvent is compatible with HDPE. (e.g., If dissolved in Chloroform, HDPE is acceptable for short-term storage; for long-term, glass with a Teflon liner is preferred, but secondary containment is mandatory).

Phase B: Labeling

A generic "Hazardous Waste" label is insufficient. You must provide specific metadata for the incineration facility.

Required Label Fields:

  • Constituents: this compound (Write out full name).

  • Hazard Checks: Toxic, Irritant.[1]

  • Critical Note: "HALOGENATED ORGANIC - CONTAINS FLUORINE & NITRILE".

Phase C: Transport to Central Accumulation Area
  • Secondary Containment: Transport the sealed container inside a secondary polyethylene tray or bucket.

  • Incompatibility Check: Ensure the waste container is NOT placed next to:

    • Strong Acids (Sulfuric, Hydrochloric) -> Risk of HCN generation.

    • Strong Oxidizers (Nitric Acid, Peroxides) -> Risk of violent reaction.

Emergency Spill Response (Self-Validating Loop)

If a spill occurs, immediate action is required. Do not use water.[2]

SpillResponse Alert Spill Detected Assess Assess Volume & Location Alert->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain Containment: Use Sand or Vermiculite (NO Paper Towels/Sawdust) PPE->Contain Collect Collect into HDPE Pail Contain->Collect Clean Wash Area with Soap/Water Collect Rinsate Collect->Clean Dispose Label as Halogenated Debris Clean->Dispose

Figure 2: Emergency response workflow. The critical constraint is avoiding combustible absorbents (sawdust) which can react with acrylonitrile derivatives.

Protocol for Decontamination:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • Absorb: Cover liquid spills with Vermiculite or Dry Sand .

    • Why? Paper towels or sawdust increase surface area and flammability; chemically inert mineral absorbents prevent reaction.

  • Scoop: Use non-sparking plastic tools to transfer material to a waste pail.

  • Wash: Clean the surface with a mild detergent solution. Collect this rinsate as hazardous waste; do not flush down the drain.

Regulatory & Compliance Data

RegulationClassificationAction Required
EPA RCRA Characteristic WasteTest for Toxicity (D003/D004) if disposal volume >1kg. Generally managed as non-listed hazardous waste unless specific formulation applies.
DOT (Transport) UN 3439 (Nitriles, Solid, Toxic, N.O.S.)If shipping off-site, must use UN-rated packaging.
SARA Title III Section 313Check threshold quantities; Fluorinated organics often trigger reporting if incinerated on-site.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11396869, this compound. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

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Retrosynthesis Analysis

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3-Chloro-3-(4-fluorophenyl)acrylonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.